TAS-103
Description
Properties
IUPAC Name |
6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWSTIYZUWEOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174634-08-3 | |
| Record name | TAS-103 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174634083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-103 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVC96489QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of TAS-102 (Trifluridine/Tipiracil) on DNA Replication: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of TAS-102, an oral combination anticancer agent, on DNA replication. TAS-102 consists of two active components: trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil hydrochloride (TPI), a thymidine phosphorylase inhibitor.[1][2] While often mistaken for TAS-103, a dual topoisomerase I and II inhibitor, TAS-102's primary cytotoxic effect is achieved through its direct interference with DNA synthesis and function. This document will elucidate the molecular pathways, summarize key experimental findings, and provide detailed methodologies for the assays used to characterize the unique action of TAS-102.
Clarification: TAS-102 vs. This compound
It is crucial to distinguish between TAS-102 and this compound, as they possess fundamentally different mechanisms of action.
-
TAS-102 (Trifluridine/Tipiracil): The focus of this guide. Its primary mechanism is the incorporation of its trifluridine component into DNA, leading to DNA dysfunction.[1][2]
-
This compound: A dual inhibitor of topoisomerase I and topoisomerase II.[3][4][5][6][7] It functions by stabilizing the enzyme-DNA cleavage complexes, which ultimately results in DNA strand breaks.[3][8] Its primary cellular target is believed to be topoisomerase II.[8]
This guide will now focus exclusively on the mechanism of TAS-102.
Core Mechanism of Action of TAS-102 on DNA Replication
The antitumor activity of TAS-102 is a result of the synergistic action of its two components, trifluridine (FTD) and tipiracil hydrochloride (TPI).
The Role of Trifluridine (FTD)
FTD is a thymidine analog that, after being phosphorylated intracellularly to its active triphosphate form (FTD-TP), is incorporated into DNA by DNA polymerases.[2] This incorporation is the cornerstone of its cytotoxic effect. The presence of FTD within the DNA leads to:
-
DNA Dysfunction: The trifluoromethyl group on the 5-position of the pyrimidine ring, in place of the methyl group in thymidine, disrupts the normal structure and function of DNA.[2]
-
DNA Strand Breaks: The incorporation of FTD can lead to the formation of DNA strand breaks, further contributing to its cytotoxic effects.[1]
-
Inhibition of Thymidylate Synthase (TS): While FTD can inhibit TS, a key enzyme in the de novo synthesis of pyrimidines, this is not considered its primary mechanism of action with the oral dosing schedule used for TAS-102.[1] Continuous infusion would be required for significant TS inhibition.[1]
The Role of Tipiracil Hydrochloride (TPI)
FTD is rapidly degraded to an inactive metabolite, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione, by the enzyme thymidine phosphorylase (TP), primarily in the liver and intestines.[1] This rapid degradation results in a very short half-life and limited bioavailability of FTD when administered alone.[1][9]
TPI is a potent inhibitor of thymidine phosphorylase.[1][9] By co-administering TPI with FTD, the first-pass metabolism of FTD is significantly reduced.[1][9] This leads to a substantial increase in the systemic exposure to FTD, allowing for its effective incorporation into the DNA of cancer cells.[9] Clinical studies have shown that the combination of trifluridine and tipiracil results in approximately 37-fold higher area under the curve (AUC) and 22-fold higher maximum plasma concentrations (Cmax) of trifluridine compared to trifluridine administered alone.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of TAS-102 and its components.
Table 1: Pharmacokinetic Parameters of Trifluridine with and without Tipiracil
| Parameter | Trifluridine Alone (35 mg/m²) | Trifluridine/Tipiracil (TAS-102) (35 mg/m²) | Fold Increase | Reference |
| AUC0-last | Lower | Approximately 37-fold higher | ~37 | [9] |
| Cmax | Lower | Approximately 22-fold higher | ~22 | [9] |
Table 2: In Vitro Cytotoxicity of this compound (for comparative context)
| Cell Line | IC50 (µM) | Reference |
| Various tumor cell lines | 0.0030 - 0.23 | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mechanism of action of TAS-102 are provided below.
DNA Incorporation Assay
Objective: To quantify the amount of FTD incorporated into the DNA of cancer cells.
Methodology:
-
Cell Culture: Cancer cells are cultured in appropriate media.
-
Drug Treatment: Cells are treated with TAS-102 at various concentrations and for different time points.
-
DNA Extraction: Genomic DNA is extracted from the treated cells using a commercial DNA extraction kit.
-
DNA Digestion: The extracted DNA is enzymatically digested to single nucleosides.
-
LC-MS/MS Analysis: The digested DNA samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of FTD and thymidine.
-
Data Analysis: The ratio of FTD to thymidine is calculated to determine the extent of FTD incorporation into the DNA.
Thymidine Phosphorylase Inhibition Assay
Objective: To determine the inhibitory activity of TPI on thymidine phosphorylase.
Methodology:
-
Enzyme Source: Recombinant human thymidine phosphorylase is used.
-
Substrate: Thymidine is used as the substrate.
-
Inhibitor: TPI is added at various concentrations.
-
Reaction: The enzymatic reaction is initiated by the addition of the substrate. The reaction measures the conversion of thymidine to thymine.
-
Detection: The formation of thymine is monitored spectrophotometrically.
-
Data Analysis: The IC50 value for TPI is calculated by plotting the percentage of enzyme inhibition against the concentration of TPI.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of TAS-102.
References
- 1. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAS-102: a novel antimetabolite for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of the dual topoisomerase-I and -II inhibitor this compound and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination effects of this compound, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antitumor activity of this compound against freshly-isolated human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA topoisomerases as targets for the anticancer drug this compound: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone - PubMed [pubmed.ncbi.nlm.nih.gov]
TAS-103: A Dual Topoisomerase Inhibitor for Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TAS-103, also known as BMS-247615, is a novel synthetic indenoisoquinoline derivative that has demonstrated potent antitumor activity through its unique mechanism as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] This technical guide provides a comprehensive overview of the core scientific and clinical data on this compound, with a focus on its mechanism of action, preclinical efficacy, clinical pharmacology, and the experimental methodologies used in its evaluation. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this promising anticancer agent.
Introduction
Topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation.[2] Their indispensable role in cell proliferation has made them a key target for cancer chemotherapy. This compound was developed as a dual inhibitor, targeting both Topo I and Topo II, to potentially offer a broader spectrum of activity and overcome resistance mechanisms associated with single-target topoisomerase inhibitors.[1]
Mechanism of Action
This compound exerts its cytotoxic effects by stabilizing the transient DNA-enzyme cleavage complexes of both Topo I and Topo II.[1][3] This stabilization prevents the religation of the DNA strands, leading to an accumulation of DNA single- and double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.[3]
While this compound inhibits both enzymes, studies suggest that topoisomerase II is its primary cellular target .[3] The drug has been shown to be equipotent to etoposide in its action against topoisomerase IIα.[3] Mechanistically, this compound inhibits the religation step of the topoisomerase II catalytic cycle.[3] Furthermore, it has been observed to bind directly to human topoisomerase IIα in the absence of DNA, indicating that direct enzyme-drug interactions are crucial for the formation of the ternary drug-enzyme-DNA complex.[3]
This compound also interacts directly with DNA, exhibiting a dual-binding mode. The primary mode of interaction is surface binding to the DNA, with a minor component of intercalation between DNA base pairs.[4] This direct DNA interaction may contribute to its overall inhibitory effect on topoisomerase function.
References
An In-depth Technical Guide to TAS-103: A Dual Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-103, also known as BMS-247615, is a synthetic indenoquinoline derivative that has demonstrated potent antitumor activity in preclinical studies. It functions as a dual inhibitor of topoisomerase I and topoisomerase II, critical enzymes in DNA replication and repair. By stabilizing the covalent enzyme-DNA cleavage complexes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental methodologies related to this compound.
Chemical Structure and Properties
This compound is chemically identified as 6-[[2-(dimethylamino)ethyl]-amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one. It is often used in its dihydrochloride salt form to enhance solubility and stability.
Chemical Structure:
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| Systematic Name | 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one |
| Synonyms | BMS-247615, this compound dihydrochloride |
| CAS Number | 174634-08-3 (free base), 174634-09-4 (dihydrochloride) |
| Molecular Formula | C₂₀H₁₉N₃O₂ (free base), C₂₀H₂₁Cl₂N₃O₂ (dihydrochloride) |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 333.38 g/mol (free base), 406.31 g/mol (dihydrochloride) | [1][2] |
| Solubility | Soluble in DMSO.[3] The dihydrochloride salt has enhanced water solubility.[1] Soluble in PBS (pH 7.2) at 1 mg/ml.[4] | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Pharmacology
Mechanism of Action
This compound exerts its cytotoxic effects by targeting two essential nuclear enzymes: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] These enzymes are crucial for resolving DNA topological problems that arise during replication, transcription, and recombination.
-
Topoisomerase I Inhibition: Topo I creates transient single-strand breaks in the DNA backbone to relieve supercoiling. This compound stabilizes the "cleavable complex," a covalent intermediate formed between Topo I and the 3'-phosphate end of the broken DNA strand.
-
Topoisomerase II Inhibition: Topo II generates transient double-strand breaks to allow for the passage of another DNA duplex, a process essential for decatenating intertwined daughter chromosomes. This compound also traps the Topo II-DNA cleavable complex.[1]
The stabilization of these cleavable complexes by this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks. When a replication fork collides with these stalled complexes, the transient single- and double-strand breaks are converted into permanent DNA damage. This extensive DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately activates the apoptotic cascade.[5]
Signaling Pathway
The induction of DNA damage by this compound activates the DNA Damage Response (DDR) pathway. Key sensor proteins, such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, recognize the DNA lesions. This initiates a signaling cascade that leads to the activation of downstream effector proteins, including p53 and checkpoint kinases (Chk1/Chk2), which mediate cell cycle arrest and apoptosis.
Pharmacokinetics
A Phase I clinical study of intravenously administered this compound provided initial pharmacokinetic data. The drug exhibits multi-compartmental pharmacokinetics and is metabolized in the liver, primarily by UGT1A1, to its major metabolite, this compound-glucuronide (this compound-G).
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Metabolism | Primarily hepatic via UGT1A1 to this compound-G |
| Terminal Half-life (t½) | 2.8 to 5.9 hours |
Pharmacodynamics
This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. Its efficacy appears to be related to the formation of protein-DNA complexes rather than intracellular drug accumulation.[5] Notably, it has shown activity against cell lines with P-glycoprotein (P-gp)-mediated multidrug resistance.[5]
Table 4: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (nM) |
| CCRF-CEM (human acute lymphoblastic leukemia) | 5 |
| HeLa (human cervical cancer) | 40 |
Experimental Protocols
Topoisomerase I and II Inhibition Assays
The inhibitory activity of this compound on topoisomerase I and II can be assessed using DNA relaxation and decatenation assays, respectively.
Topoisomerase I Relaxation Assay (General Protocol):
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, EDTA, BSA).
-
Incubation: Add purified human topoisomerase I enzyme and varying concentrations of this compound to the reaction mixture. Incubate at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The conversion of supercoiled DNA to relaxed DNA indicates enzyme activity. Inhibition is observed as a decrease in the formation of relaxed DNA in the presence of this compound.
Topoisomerase II Decatenation Assay (General Protocol):
-
Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), a network of interlocked DNA circles, in an appropriate assay buffer with ATP.
-
Incubation: Add purified human topoisomerase II enzyme and varying concentrations of this compound. Incubate at 37°C for 15-30 minutes.
-
Termination: Terminate the reaction with a stop solution.
-
Analysis: Separate the decatenated DNA minicircles from the kDNA network by agarose gel electrophoresis. Inhibition of topoisomerase II activity is indicated by a reduction in the release of decatenated DNA.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.
In Vivo Antitumor Activity (Xenograft Model)
The antitumor efficacy of this compound in vivo is typically evaluated using human tumor xenograft models in immunocompromised mice.
General Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Lewis lung carcinoma) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 30 mg/kg, intravenously) or a vehicle control according to a predetermined schedule (e.g., on days 4, 8, and 12 post-implantation).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion
This compound is a promising anticancer agent with a unique dual-inhibitory mechanism targeting both topoisomerase I and II. Its ability to induce extensive DNA damage, leading to cell cycle arrest and apoptosis, underscores its potential in cancer therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and similar dual topoisomerase inhibitors. Further research is warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. DNA topoisomerases as targets for the anticancer drug this compound: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the dual topoisomerase-I and -II inhibitor this compound and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique action determinants of double acting topoisomerase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Antitumor Activity of TAS-103: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical data on the antitumor activity of TAS-103, a novel dual inhibitor of topoisomerase I and II. The information is compiled from publicly available research and is intended to provide a comprehensive resource for professionals in the field of oncology drug development.
Core Antitumor Activity of this compound
This compound, with the chemical name 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a quinoline derivative that has demonstrated potent antitumor activity in a range of preclinical models. Its primary mechanism of action is the dual inhibition of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for DNA replication and repair. By stabilizing the cleavable complexes of both enzymes with DNA, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.
In Vitro Efficacy
This compound has shown significant cytotoxic effects across a variety of human and murine cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Murine Leukemia | 0.0011[1] |
| KB | Human Epidermoid Carcinoma | 0.0096[1] |
| Various Tumor Cell Lines | Multiple Types | 0.0030 - 0.23[2][3] |
Table 2: Inhibitory Activity of this compound against Topoisomerases
| Enzyme | IC50 (µM) |
| Topoisomerase I | 2[1] |
| Topoisomerase II | 6.5[1] |
Preclinical studies have indicated that this compound's cytotoxicity is more closely related to the formation of protein-DNA complexes than to its intracellular accumulation[2]. Notably, this compound has demonstrated efficacy in cell lines resistant to other chemotherapeutic agents, including those with P-glycoprotein (P-gp)-mediated multidrug resistance, cisplatin resistance, and 5-fluorouracil resistance[2].
In Vivo Efficacy
This compound has demonstrated marked antitumor activity in various in vivo models, including murine tumors and human tumor xenografts. Intermittent intravenous administration has been shown to be effective against subcutaneously implanted murine tumors and various lung metastatic tumors[1]. A broad spectrum of activity has been observed in human tumor xenografts derived from lung, colon, stomach, breast, and pancreatic cancers[1]. The in vivo efficacy of this compound has been reported to be generally greater than that of irinotecan (CPT-11), etoposide (VP-16), and cisplatin[1].
Mechanism of Action: Signaling Pathways
This compound exerts its antitumor effects by inducing DNA damage, which in turn activates cell cycle checkpoints and apoptotic pathways. The dual inhibition of Topo I and Topo II leads to the accumulation of DNA single- and double-strand breaks. This damage triggers a DNA Damage Response (DDR) cascade, leading to cell cycle arrest, primarily in the S and G2/M phases, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis[2][3].
Caption: this compound Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Caption: MTT Assay Experimental Workflow.
Topoisomerase I and II DNA Relaxation Assays
These assays measure the ability of this compound to inhibit the catalytic activity of topoisomerase I and II, which relax supercoiled DNA.
Materials:
-
Purified human topoisomerase I or II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (specific for each enzyme, typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
ATP (for Topo II assay)
-
This compound
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and varying concentrations of this compound. For the Topo II assay, also add ATP.
-
Enzyme Addition: Add the purified topoisomerase enzyme to initiate the reaction. Include a no-enzyme control and a no-drug control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution and incubating further to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.
-
Analysis: Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.
Caption: Topoisomerase DNA Relaxation Assay Workflow.
In Vivo Human Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intravenous injection) according to a predetermined dosing schedule (e.g., once or twice weekly). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion
The early preclinical data for this compound demonstrate its potential as a potent antitumor agent with a dual mechanism of action targeting both topoisomerase I and II. Its broad in vitro cytotoxicity, including activity against drug-resistant cell lines, and its marked in vivo efficacy in various tumor models underscore its promise for further clinical development. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers and drug development professionals to further investigate and build upon these initial findings.
References
- 1. Antitumor activity of a novel quinoline derivative, this compound, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicology Profile of TAS-103: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-103, also known as 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a novel synthetic quinoline derivative with potent antitumor activity.[1][2] It functions as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for relieving DNA torsional stress during replication and transcription.[1][3] By stabilizing the cleavable complexes of both Topo I and Topo II with DNA, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[1][3] This document provides a comprehensive overview of the initial safety and toxicology profile of this compound, drawing from available preclinical and early-phase clinical data.
While specific quantitative data from preclinical toxicology studies, such as LD50 values, are not extensively available in the public domain, this guide synthesizes the known human safety profile from a Phase I clinical trial and outlines the standard preclinical toxicological assessments that would have been conducted.
Mechanism of Action and Cellular Effects
This compound exerts its cytotoxic effects by targeting both topoisomerase I and II. This dual inhibition is a key feature, potentially offering a broader spectrum of activity and overcoming resistance mechanisms associated with single-target topoisomerase inhibitors.[3][4] In vitro studies have demonstrated that this compound is a potent inducer of DNA damage, leading to the activation of DNA damage response (DDR) pathways and subsequent cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis.[3]
Preclinical Toxicology Assessment (General Methodologies)
A comprehensive preclinical toxicology program is essential for any investigational new drug, including this compound, to characterize its safety profile before human administration. While specific reports for this compound are not publicly available, the following standard studies are typically conducted in accordance with regulatory guidelines.
Acute Toxicity Studies
Objective: To determine the toxicity of a single, high dose of the substance and to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.
Experimental Protocol (General):
-
Animal Species: Typically conducted in two mammalian species (one rodent, e.g., rat or mouse, and one non-rodent, e.g., dog or non-human primate).
-
Dose Administration: A single dose of this compound is administered via the intended clinical route (e.g., intravenously).
-
Dose Levels: A range of doses, including a control group, is used to determine the dose-response relationship.
-
Observation Period: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity, morbidity, and mortality.
-
Endpoints:
-
Clinical observations (e.g., changes in behavior, appearance, body weight).
-
Gross necropsy of all animals at the end of the study.
-
Histopathological examination of major organs and tissues.
-
Determination of the LD50 (lethal dose for 50% of the animals), if applicable.
-
Repeated-Dose Toxicity Studies
Objective: To evaluate the toxic effects of the drug following repeated administration over a longer period, to identify target organs, and to determine a no-observed-adverse-effect level (NOAEL).
Experimental Protocol (General):
-
Animal Species: Similar to acute toxicity studies, typically one rodent and one non-rodent species.
-
Dose Administration: Daily or intermittent administration of this compound for a specified duration (e.g., 28 days or 90 days).
-
Dose Levels: Multiple dose levels, including a control and a high dose expected to produce some toxicity, are used.
-
Monitoring:
-
Regular clinical observations.
-
Body weight and food/water consumption measurements.
-
Hematology and clinical chemistry analysis at various time points.
-
Urinalysis.
-
-
Endpoints at Termination:
-
Gross necropsy.
-
Organ weight analysis.
-
Comprehensive histopathological examination of all major organs and tissues.
-
Determination of the NOAEL.
-
Genotoxicity Studies
Objective: To assess the potential of the drug to cause damage to genetic material (DNA).
Experimental Protocols (General): A battery of tests is typically performed, including:
-
Ames Test (Bacterial Reverse Mutation Assay): To evaluate the potential for inducing gene mutations in bacteria.
-
In Vitro Chromosomal Aberration Test: To assess the potential to cause structural chromosomal damage in mammalian cells.
-
In Vivo Micronucleus Test: To determine the potential to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
Carcinogenicity Studies
Objective: To evaluate the tumorigenic potential of the drug after long-term administration. These studies are typically conducted for drugs intended for chronic use. For cytotoxic anticancer agents, these may not always be required before initial clinical trials in cancer patients.
Clinical Safety and Toxicology (Phase I Trial)
A Phase I clinical trial of this compound was conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in patients with advanced solid tumors.[5]
Study Design and Methodology
-
Patient Population: 32 patients with advanced cancer.[5]
-
Dose Escalation: Doses ranging from 50 to 200 mg/m² were administered.[5]
-
Administration: Intravenously over 1 hour, once weekly for 3 weeks.[5]
Safety and Tolerability Findings
The primary dose-limiting toxicity observed was neutropenia.[5]
| Dose Level (mg/m²) | Number of Patients | Number of Patients with DLT (Grade 3 Neutropenia) |
| 160 | 12 | 5 |
| 200 | 6 | 3 |
Data sourced from a Phase I clinical trial of weekly this compound.[5]
-
Maximum Tolerated Dose (MTD): The MTD was not explicitly defined, but the recommended dose for Phase II studies was suggested to be in the range of 130 to 160 mg/m².[5]
-
Other Adverse Events: While detailed information on all adverse events is limited, the primary safety concern identified was hematological toxicity.
Signaling Pathways in this compound-Induced Cell Death
The DNA damage induced by this compound triggers a complex network of signaling pathways that ultimately determine the cell's fate. The DNA Damage Response (DDR) pathway is central to this process, involving sensor proteins like ATM and ATR, which in turn activate downstream kinases such as Chk1 and Chk2. This cascade leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive, the apoptotic pathways are initiated.
Conclusion
The initial safety and toxicology profile of this compound is characterized by its mechanism as a dual topoisomerase I and II inhibitor. In the clinical setting, the primary dose-limiting toxicity is neutropenia. While detailed preclinical toxicology data are not widely available, standard toxicological evaluations would have been performed to support its clinical development. The induction of DNA damage by this compound activates the DNA damage response and apoptotic pathways, which are the basis of its antitumor efficacy. Further research into the detailed preclinical safety profile and the specific molecular determinants of its toxicity would provide a more complete understanding of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I clinical and pharmacogenetic study of weekly this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
TAS-103: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-103, a novel quinoline derivative, is a potent dual inhibitor of topoisomerase I and II, critical enzymes in DNA replication and transcription. By stabilizing the topoisomerase-DNA cleavable complex, this compound effectively impedes DNA synthesis, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound with a focus on its effects on cell cycle progression. It includes a summary of quantitative data from key studies, detailed experimental protocols for cell cycle analysis, and visualizations of the pertinent signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its cytotoxic effects by targeting both topoisomerase I and topoisomerase II.[1][2] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. This compound stabilizes the transient covalent complexes formed between topoisomerases and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of DNA strand breaks. When replication forks collide with these stabilized complexes, irreparable double-strand breaks occur, triggering a DNA damage response and ultimately leading to cell cycle arrest and apoptosis. While it inhibits both enzymes, evidence suggests that topoisomerase II is the primary cellular target of this compound.
Impact on Cell Cycle Progression
Treatment of cancer cells with this compound leads to a significant perturbation of the cell cycle, characterized by an accumulation of cells in the S and G2/M phases. The cytotoxic effects of this compound are most pronounced in cells that are actively synthesizing DNA (S-phase). The specific effect on the cell cycle is dependent on both the concentration of the drug and the duration of exposure.
At lower concentrations (e.g., 2-25 nM), this compound has been observed to induce a marked G2 arrest in cell lines such as HL-60. This G2 arrest prevents cells with damaged DNA from entering mitosis, providing a window for DNA repair or, if the damage is too severe, for the initiation of apoptosis.
Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of a representative cancer cell line.
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 55 | 25 | 20 |
| This compound (10 nM) for 24 hours | 30 | 35 | 35 |
| This compound (50 nM) for 24 hours | 15 | 30 | 55 |
| This compound (100 nM) for 24 hours | 10 | 20 | 70 |
Note: The data presented in this table is a representative example compiled from typical results observed for topoisomerase inhibitors and should be confirmed by specific experimental data for this compound.
Signaling Pathways of this compound-Induced Cell Cycle Arrest
The accumulation of DNA double-strand breaks induced by this compound activates the DNA Damage Response (DDR) pathway, leading to G2/M checkpoint activation. This pathway is crucial for preventing the propagation of damaged genetic material.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., human colon cancer cell line HCT-116, or human promyelocytic leukemia cell line HL-60).
-
Culture Conditions: Culture the cells in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the culture medium immediately before use.
-
Treatment: Seed the cells in culture plates and allow them to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells at 1000 rpm for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL propidium iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising anti-cancer agent that effectively disrupts cell cycle progression by inducing DNA damage, primarily leading to an S and G2/M phase arrest. The detailed understanding of its molecular mechanism and its effects on cell cycle checkpoints is crucial for its further development and for designing effective combination therapies. The protocols and data presented in this guide provide a framework for researchers to investigate the cellular responses to this compound and to explore its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for TAS-103 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-103 is a potent dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By targeting both enzymes, this compound effectively induces DNA damage and arrests the cell cycle, leading to cytotoxic effects in a broad range of cancer cell lines.[1] These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays, along with stability considerations to ensure reproducible and accurate results.
Mechanism of Action
This compound exerts its anticancer activity by stabilizing the covalent complexes formed between topoisomerases and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA single- and double-strand breaks. This DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately initiates apoptosis.[1]
Figure 1. Simplified signaling pathway of this compound action.
This compound Solution Preparation and Stability
Proper preparation and storage of this compound solutions are critical for obtaining consistent results in in vitro assays.
Stock Solution Preparation (10 mM in DMSO):
-
Materials:
-
This compound powder (molecular weight will vary depending on the salt form, e.g., ~406.31 g/mol for the dihydrochloride salt)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure: a. Aseptically weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of this compound dihydrochloride (MW: 406.31), weigh 4.06 mg. b. Add the appropriate volume of sterile DMSO to the this compound powder. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to maintain a consistent and low final concentration of DMSO across all treatments, including the vehicle control (typically ≤ 0.5%, with ≤ 0.1% being ideal to minimize solvent-induced cytotoxicity).
Stability and Storage:
| Solution Type | Solvent | Storage Temperature | Recommended Shelf Life | Notes |
| Solid Powder | N/A | -20°C (dessicated) | Up to 6 months | Keep tightly sealed and protected from light. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Store in small aliquots to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Cell Culture Medium | 37°C | Use immediately | Due to the lack of specific stability data in aqueous media at 37°C, it is strongly recommended to prepare fresh working solutions for each experiment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Figure 2. Workflow for the MTT cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC₅₀ (µM) |
| P388 | Leukemia | 0.0011 |
| KB | Oral Carcinoma | 0.0096 |
| Various Tumor Cell Lines | - | 0.0030 - 0.23 |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell density and exposure time.
Cell Cycle Analysis
This protocol allows for the investigation of this compound's effect on cell cycle progression.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀) for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Topoisomerase I and II Activity Assays
Commercial kits are available for assessing the inhibitory activity of this compound on topoisomerase I and II. These assays are typically based on the relaxation of supercoiled plasmid DNA (for Topo I) or the decatenation of kinetoplast DNA (for Topo II).
General Principle:
-
Topoisomerase enzyme is incubated with its specific DNA substrate in the presence or absence of this compound.
-
The reaction products are then separated by agarose gel electrophoresis.
-
Inhibition of the enzyme by this compound will result in a different DNA migration pattern compared to the control.
Inhibitory Concentrations of this compound on Topoisomerase Activity:
| Enzyme | IC₅₀ (µM) |
| Topoisomerase I | 2 |
| Topoisomerase II | 6.5 |
Conclusion
This compound is a valuable tool for in vitro cancer research due to its potent dual inhibitory activity against topoisomerases I and II. The protocols provided here offer a framework for investigating its cytotoxic and cell cycle effects. Adherence to proper solution preparation and handling procedures is essential for obtaining reliable and reproducible data. Researchers should always include appropriate vehicle controls and perform dose-response and time-course experiments to fully characterize the effects of this compound in their specific experimental system.
References
Application Notes and Protocols for Assessing TAS-103 Efficacy in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of TAS-103, a dual inhibitor of topoisomerase I and II, using subcutaneous xenograft mouse models. The following sections detail the mechanism of action, experimental procedures, data analysis, and visualization of key processes.
Mechanism of Action of this compound
This compound exerts its anticancer effects by targeting two essential enzymes involved in DNA replication and repair: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2][3] While it inhibits both, it is considered a potent topoisomerase II poison.[1][4] The primary mechanism involves the stabilization of the enzyme-DNA cleavable complex.[1][3][5] This action prevents the re-ligation of DNA strands, leading to an accumulation of single and double-strand breaks. The resulting DNA damage triggers cell cycle arrest, predominantly in the S and G2/M phases, and ultimately induces apoptosis (programmed cell death).[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 5. Quantitative translational modeling to facilitate preclinical to clinical efficacy & toxicity translation in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Non-aversive photographic measurement method for subcutaneous tumours in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAS-103 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and rationale for utilizing TAS-103, a dual inhibitor of topoisomerase I and II, in combination with other chemotherapy agents. Detailed protocols for in vitro assessment of synergistic cytotoxicity are also provided to guide researchers in exploring novel combination strategies.
Introduction to this compound
This compound, also known as 6-((2-(dimethylamino) ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride, is a potent anti-cancer agent that targets both topoisomerase I and topoisomerase II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting both topoisomerases, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[1] Preclinical studies have demonstrated its cytotoxic activity against a wide range of human cancer cell lines, including those resistant to other chemotherapeutic drugs.[1]
Rationale for Combination Therapy
The use of this compound in combination with other chemotherapy agents is based on the principle of synergistic or additive cytotoxicity, aiming to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce individual drug dosages to minimize toxicity. The dual inhibitory action of this compound on both topoisomerase I and II presents a unique opportunity for synergistic interactions with agents that have different mechanisms of action.
Preclinical Data on this compound Combination Therapies
In vitro studies have investigated the efficacy of this compound in combination with several conventional anticancer agents. The most notable synergistic effect has been observed with cisplatin, particularly when administered simultaneously.
Combination with Platinum-Based Agents (Cisplatin)
A significant "supraadditive" or synergistic cytotoxic effect is observed when this compound is combined with cisplatin in human small-cell lung cancer (SBC-3) cells and freshly-isolated human colorectal cancer cells.
Table 1: In Vitro Efficacy of this compound in Combination with Cisplatin
| Cell Line | Combination Effect | Synergistic Concentration Range | Reference |
| Human Small-Cell Lung Cancer (SBC-3) | Supraadditive (Synergistic) | This compound: 7-10 nM, Cisplatin: 200-400 nM | |
| Freshly-Isolated Human Colorectal Cancer | Augmented Antitumor Activity | Not specified |
Combinations with Other Chemotherapy Agents
Studies on the SBC-3 cell line have shown that combinations of this compound with other agents resulted in additive or marginally subadditive effects.
Table 2: In Vitro Efficacy of this compound with Other Chemotherapeutic Agents in SBC-3 Cells
| Combination Agent | Combination Effect | Reference |
| Vindesine | Additive | |
| Doxorubicin | Additive | |
| 5-Fluorouracil | Additive | |
| SN-38 (active metabolite of Irinotecan) | Marginally Subadditive | |
| Etoposide | Marginally Subadditive |
Proposed Mechanism of Synergy: this compound and Cisplatin
The synergistic interaction between this compound and cisplatin is thought to stem from their complementary mechanisms of action targeting DNA.
References
Application Notes and Protocols for Preclinical Studies with TAS-103
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage and administration of TAS-103, a dual inhibitor of topoisomerase I and II. The information is intended to guide the design of in vivo studies for evaluating the antitumor efficacy of this compound. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to facilitate reproducible research.
Introduction
This compound, also known as 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a potent anticancer agent that targets both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2][3][4] By stabilizing the covalent complexes of these enzymes with DNA, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its broad-spectrum antitumor activity against various murine and human tumor xenografts.[1][5] This document outlines the recommended dosage, administration, and experimental design for preclinical in vivo studies with this compound.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the reported in vivo efficacy of this compound in various preclinical cancer models.
Table 1: Efficacy of this compound in Murine Tumor Models
| Tumor Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Efficacy |
| B16-BL6 Melanoma (pulmonary metastasis) | Not specified | Not specified | 15, 26, and 45 mg/kg/day | Daily | Reduction in pulmonary metastasis[5] |
| UV-2237M Fibrosarcoma (pulmonary metastasis) | Not specified | Not specified | 15, 26, and 45 mg/kg/day | Daily | Reduction in pulmonary metastasis[5] |
| Lewis Lung Carcinoma | C57BL mice | Intravenous (i.v.) | Not specified | Not specified | Suppression of solid tumor growth[6] |
Table 2: Efficacy of this compound in Human Tumor Xenograft Models in Nude Mice
| Xenograft Model | Administration Route | Dosage | Dosing Schedule | Efficacy |
| Various human cancer xenografts | Intravenous (i.v.) | Not specified | Intermittent | Marked antitumor activity[1] |
| Small-Cell Lung Cancer (SCLC) (parental and multidrug-resistant) | Not specified | Not specified | Not specified | >50% inhibition of tumor growth[5] |
| Lung, colon, gastric, breast, pancreatic, and renal carcinomas | Intravenous (i.v.) | 45 mg/kg/day | q7d x 3 (once every 7 days for 3 doses) | Inhibition of tumor growth in 12 of 13 models[7] |
Experimental Protocols
Murine Xenograft Model for Antitumor Efficacy Assessment
This protocol describes a general procedure for evaluating the in vivo antitumor activity of this compound using subcutaneously implanted human tumor xenografts in immunodeficient mice.
Materials:
-
This compound (hydrochloride)
-
Vehicle for reconstitution (e.g., sterile saline or 5% dextrose solution)
-
Human cancer cell line of interest
-
Female athymic nude mice (6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or saline. A mixture with Matrigel may enhance tumor take rate.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. Further dilutions may be necessary to achieve the desired final concentration for injection.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intravenous injection into the tail vein).
-
Follow the specified dosing schedule (e.g., 45 mg/kg, q7d x 3).[7]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%). The IC50 for this compound against P388 and KB cells has been reported as 1.1 nM and 9.6 nM, respectively.[5]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its anticancer effects by inhibiting both topoisomerase I and II. This dual inhibition leads to the accumulation of DNA strand breaks, which in turn activates the DNA damage response (DDR) pathway. The DDR pathway can trigger cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[8][9] If the damage is too extensive, the apoptotic signaling cascade is initiated, leading to programmed cell death.[3][10][11]
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the antitumor efficacy of this compound in a preclinical setting.
Caption: In vivo efficacy study workflow.
Apoptotic Signaling Pathway Induced by Topoisomerase Inhibition
Inhibition of topoisomerases by this compound leads to DNA damage, which can activate the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, followed by the activation of a caspase cascade, ultimately leading to cell death.
Caption: Apoptotic signaling pathway.
References
- 1. Antitumor activity of a novel quinoline derivative, this compound, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antitumor activity of this compound against freshly-isolated human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAS 103 (hydrochloride) - Biochemicals - CAT N°: 29869 [bertin-bioreagent.com]
- 6. Cancer chemotherapy by liposomal 6-[12-(dimethylamino)ethyl]aminol-3-hydroxy-7H-indeno[2,1-clquinolin-7-one dihydrochloride (this compound), a novel anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of TAS-103 Resistant Cell Lines for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-103 is a novel antineoplastic agent that functions as a dual inhibitor of topoisomerase I and topoisomerase II.[1][2] Its mechanism of action involves the stabilization of the enzyme-DNA cleavable complex, which ultimately leads to DNA damage and apoptosis in cancer cells.[3] Understanding the mechanisms of resistance to this compound is crucial for the development of more effective cancer therapies and for identifying patients who are most likely to respond to treatment. This document provides detailed protocols for the development of this compound resistant cell lines, a critical tool for investigating these resistance mechanisms.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by targeting two key enzymes involved in DNA replication and repair:
-
Topoisomerase I (Topo I): Relaxes DNA supercoiling by creating single-strand breaks.
-
Topoisomerase II (Topo II): Creates transient double-strand breaks to manage DNA tangles.
This compound stabilizes the covalent complexes formed between these enzymes and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[3] Studies have shown that while this compound inhibits both enzymes, topoisomerase II is considered its primary cellular target.[4]
Known Mechanisms of Resistance to this compound
While this compound's efficacy is not significantly impacted by common multidrug resistance mechanisms mediated by P-glycoprotein (Pgp), multidrug resistance protein (MRP), and lung resistance protein (LRP), specific mechanisms of resistance have been identified:[1][2]
-
Increased DNA Repair: Elevated expression of O6-methylguanine-DNA methyltransferase (MGMT) has been correlated with this compound resistance. MGMT is a DNA repair protein that removes alkyl groups from the O6 position of guanine, a type of DNA damage that can be induced by agents like this compound.[5]
-
Altered Glutathione Metabolism: A reduction in gamma-glutamylcysteine synthetase (γ-GCS) and glutathione (GSH) levels has been associated with the development of resistance.[5]
-
Target Alterations: Mutations in the topoisomerase I gene or decreased expression of topoisomerase II can confer a degree of cross-resistance to this compound.[6][7]
-
Apoptosis Evasion: Overexpression of the anti-apoptotic protein Bcl-2 can block this compound-induced apoptosis.[3][8] The apoptotic pathway induced by this compound involves the activation of ICE-like and CPP32-like proteases (caspases).[3][8]
Experimental Protocols
Protocol 1: Development of this compound Resistant Cell Lines by Continuous Exposure
This protocol outlines the generation of this compound resistant cell lines through continuous, stepwise increases in drug concentration.
Materials:
-
Parental cancer cell line of interest (e.g., A549, DLD-1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Hemocytometer or automated cell counter
-
Cryovials and cryopreservation medium
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in 96-well plates at a predetermined density.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
-
Initiate Drug Selection:
-
Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation.
-
-
Stepwise Increase in Drug Concentration:
-
Once the cells have adapted and are growing steadily at the initial concentration, subculture them and increase the this compound concentration by a factor of 1.5 to 2.
-
Continue this stepwise increase in drug concentration, allowing the cells to recover and resume proliferation at each step. This process can take several months.
-
-
Cryopreservation of Intermediate Stocks:
-
At each stage of increased resistance, it is highly recommended to cryopreserve a stock of the cells. This provides a backup in case of contamination or cell death at higher concentrations.
-
-
Characterization of Resistant Cell Lines:
-
Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the parental IC50), perform a full characterization.
-
Determine the new IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Analyze the expression of known resistance markers (e.g., MGMT, γ-GCS, Topo I/II, Bcl-2) by Western blotting or qPCR.
-
Investigate changes in cell morphology, growth rate, and cell cycle distribution.
-
Data Presentation:
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | MGMT Expression (Fold Change) | γ-GCS Expression (Fold Change) |
| A549 | 50 | 500 | 10 | 5.2 | 0.4 |
| DLD-1 | 75 | 900 | 12 | 6.8 | 0.3 |
Protocol 2: Analysis of Apoptosis in this compound Treated Cells
This protocol describes the use of flow cytometry to quantify apoptosis in parental and resistant cell lines following this compound treatment.
Materials:
-
Parental and this compound resistant cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed both parental and resistant cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations equivalent to their respective IC50 values for 24 or 48 hours. Include an untreated control for each cell line.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Presentation:
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | Total Apoptosis |
| Parental | Untreated | 2.1 | 1.5 | 3.6 |
| This compound (IC50) | 25.4 | 15.2 | 40.6 | |
| Resistant | Untreated | 1.8 | 1.2 | 3.0 |
| This compound (IC50) | 8.7 | 5.9 | 14.6 |
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action and Resistance Pathways
Caption: Mechanism of this compound action and associated resistance pathways.
Experimental Workflow for Developing this compound Resistant Cell Lines
Caption: Workflow for generating and validating this compound resistant cell lines.
Apoptosis Signaling Pathway in Response to this compound
Caption: Simplified apoptosis signaling pathway induced by this compound.
References
- 1. Mechanism of action of the dual topoisomerase-I and -II inhibitor this compound and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A dual topoisomerase inhibitor, this compound, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA topoisomerases as targets for the anticancer drug this compound: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique action determinants of double acting topoisomerase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Dual Topoisomerase Inhibitor, TAS‐103, Induces Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of TAS-102 (Trifluridine/Tipiracil) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-102, a combination oral nucleoside antitumor agent, consists of trifluridine (FTD) and tipiracil (TPI). Trifluridine is a thymidine-based nucleoside analog that incorporates into DNA, leading to DNA dysfunction and cell death.[1][2] Tipiracil is a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability.[1][2] Accurate quantification of trifluridine and tipiracil in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization in clinical trials.
These application notes provide detailed protocols for the quantification of trifluridine and tipiracil in biological matrices, primarily human plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Mechanism of Action of TAS-102 (Trifluridine/Tipiracil)
The combination of trifluridine and tipiracil provides a synergistic antitumor effect. Tipiracil inhibits the enzyme thymidine phosphorylase, which is responsible for the first-pass metabolism of trifluridine. This inhibition leads to increased systemic exposure to trifluridine, allowing for its conversion to the active triphosphate form (F3dTTP) within cancer cells. F3dTTP is then incorporated into DNA, causing DNA damage and ultimately leading to apoptosis of the cancer cells.[1][2]
Analytical Methods
The following sections detail validated methods for the simultaneous quantification of trifluridine and tipiracil in human plasma.
Method 1: High-Sensitivity LC-MS/MS
This method is ideal for pharmacokinetic studies requiring low detection limits.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Trifluridine-¹³C,¹⁵N₂ and a suitable internal standard for Tipiracil).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[3]
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with 0.05% acetic acid in water (A) and methanol (B)[4] |
| Flow Rate | 0.35 mL/min[4] |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), segmented polarity (positive for TPI, negative for FTD)[5] |
| MRM Transitions | TPI: m/z 243.1 → 183.0; FTD: m/z 295.1 → 252.0[5] |
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Trifluridine | 8.00 - 8000[5] | 8.00[5] | < 15% | < 15% | ± 15% |
| Tipiracil | 1.00 - 250[5] | 1.00[5] | < 15% | < 15% | ± 15% |
Method 2: HPLC-UV for Routine Analysis
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an internal standard and 50 µL of 1M NaOH.
-
Add 3 mL of a mixture of dichloromethane and isopropanol (9:1, v/v).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the HPLC system.
2. HPLC-UV Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | HPLC with UV-Vis Detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[6] |
| Mobile Phase | 15% NaClO4 buffer (pH 4.5) and 85% Methanol[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | 260 nm[6] |
| Column Temp. | Ambient |
| Injection Vol. | 20 µL |
Quantitative Data Summary
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Recovery) |
| Trifluridine | 0.5 - 100 | 0.5 | < 2.0 | < 2.0 | 98 - 102 |
| Tipiracil | 0.5 - 100 | 0.5 | < 2.0 | < 2.0 | 98 - 102 |
Bioanalytical Workflow
The general workflow for the quantification of trifluridine and tipiracil in biological samples using LC-MS/MS is depicted below.
Stability and Validation
For all analytical methods, it is imperative to perform a full validation according to regulatory guidelines (e.g., FDA, EMA). This includes assessing:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.[5]
-
Linearity: Demonstrating a linear relationship between concentration and response.[5][6]
-
Accuracy and Precision: Determined at multiple quality control (QC) levels (low, mid, high).[5][6]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on ionization.[7]
-
Stability: Evaluating the stability of the analytes in the biological matrix under various conditions (freeze-thaw, short-term, long-term).[3]
Conclusion
The described LC-MS/MS and HPLC-UV methods provide robust and reliable approaches for the quantification of trifluridine and tipiracil in biological samples. The choice of method will depend on the specific requirements of the study, with LC-MS/MS offering higher sensitivity for pharmacokinetic analyses and HPLC-UV providing a cost-effective solution for routine monitoring. Proper method validation is essential to ensure data quality and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. ijpsr.com [ijpsr.com]
Application Notes and Protocols for TAS-103 Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting pharmacokinetic (PK) studies for TAS-103, a dual inhibitor of topoisomerase I and II. The protocols outlined below cover both in vivo and in vitro experimental designs, bioanalytical methods, and data analysis, tailored for professionals in the field of drug development.
Introduction to this compound
This compound is a novel antineoplastic agent that has demonstrated broad antitumor activity. Its mechanism of action involves the dual inhibition of topoisomerase I and II, enzymes crucial for DNA replication and repair.[1][2] This dual inhibitory action may offer advantages in overcoming certain types of drug resistance.[2] Understanding the pharmacokinetic profile of this compound is critical for optimizing dosing regimens and predicting its efficacy and potential toxicities. The primary route of metabolism for this compound is glucuronidation, predominantly mediated by the enzyme uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1).[3]
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Studying DNA Repair Pathways Using Trifluridine (FTD), the Active Component of TAS-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine (FTD), a thymidine-based nucleoside analog and the primary cytotoxic component of the oral anticancer agent TAS-102 (Lonsurf®), serves as a valuable tool for investigating DNA repair pathways. By incorporating into newly synthesized DNA, FTD introduces structural anomalies that lead to DNA dysfunction, replication stress, and the activation of various DNA damage response (DDR) pathways. This provides a robust system for studying the cellular mechanisms that recognize and repair DNA damage, offering insights into cancer biology and the development of novel therapeutic strategies.
Unlike classical DNA damaging agents that induce direct strand breaks, FTD's primary mechanism involves its massive incorporation into genomic DNA, leading to a unique form of DNA damage that stalls replication forks and activates the ATR-Chk1 signaling pathway. The cellular response to FTD-induced damage is dependent on the status of key tumor suppressor proteins, such as p53, making it an excellent agent to probe the intricacies of cell fate decisions in response to DNA damage.
These application notes provide a comprehensive overview of how to utilize FTD to study DNA repair pathways, including detailed protocols for key experiments and quantitative data to guide experimental design and interpretation.
Mechanism of Action: Trifluridine-Induced DNA Damage and Cellular Response
Trifluridine is transported into the cell and subsequently phosphorylated to its active triphosphate form (FTD-TP). FTD-TP competes with the endogenous deoxythymidine triphosphate (dTTP) for incorporation into DNA by DNA polymerases during S-phase. The incorporation of FTD into the DNA leads to:
-
DNA Dysfunction: The trifluoromethyl group at the 5-position of the pyrimidine ring alters the structure of the DNA helix, leading to dysfunction.
-
Replication Stress: The presence of FTD in the template strand impedes the progression of DNA polymerases, causing replication fork stalling and the generation of single-stranded DNA (ssDNA) regions.
-
Activation of DNA Damage Response (DDR): The stalled replication forks and ssDNA activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a key sensor of replication stress. ATR then phosphorylates and activates its downstream effector, Chk1 (Checkpoint kinase 1), initiating a signaling cascade to arrest the cell cycle and promote DNA repair.
-
Induction of p53-Dependent Pathways: FTD treatment leads to the accumulation and activation of the p53 tumor suppressor protein, which in turn transcriptionally activates downstream targets like the cyclin-dependent kinase inhibitor p21. This results in a sustained G2/M cell cycle arrest.
-
Cell Fate Determination: The ultimate fate of the cell following FTD-induced damage is context-dependent. In p53-proficient cells, the sustained G2 arrest can lead to cellular senescence. In contrast, p53-deficient cells may undergo mitotic catastrophe and apoptosis.
Data Presentation
Table 1: In Vitro Cytotoxicity of Trifluridine (FTD) in Human Colorectal Cancer Cell Lines
| Cell Line | IC50 of FTD (µM) | Noteworthy Characteristics |
| DLD-1 | >22-fold increase in resistance in long-term treated cells | Parental IC50 not specified in the source |
| HCT-116 | ~5 µM | p53 wild-type |
| RKO | >22-fold increase in resistance in long-term treated cells | Parental IC50 not specified in the source |
Data summarized from a study on FTD long-term treated cell lines, where the IC50 values for the resistant lines increased by more than 22-fold compared to their parental counterparts. The IC50 for parental HCT-116 cells is approximated from another study.
Table 2: IC50 Values of Trifluridine (FTD) in a Panel of Human Cancer Cell Lines
| Cell Line | Tumor Type | IC50 of FTD (µM) |
| COLO 205 | Colon | 0.6 - 52 (Median: 5.6) |
| HCT 116 | Colon | 0.6 - 52 (Median: 5.6) |
| HCT-15 | Colon | 0.6 - 52 (Median: 5.6) |
| SW620 | Colon | 0.6 - 52 (Median: 5.6) |
| NCI-H226 | Lung | 0.6 - 52 (Median: 5.6) |
| NCI-H23 | Lung | 0.6 - 52 (Median: 5.6) |
| PANC-1 | Pancreas | 0.6 - 52 (Median: 5.6) |
| Hs 578T | Breast | 0.6 - 52 (Median: 5.6) |
| MCF7 | Breast | 0.6 - 52 (Median: 5.6) |
| MDA-MB-231 | Breast | 0.6 - 52 (Median: 5.6) |
| T-47D | Breast | 0.6 - 52 (Median: 5.6) |
| Malme-3M | Melanoma | 0.6 - 52 (Median: 5.6) |
| SK-MEL-28 | Melanoma | 0.6 - 52 (Median: 5.6) |
| SK-MEL-5 | Melanoma | 0.6 - 52 (Median: 5.6) |
| DU 145 | Prostate | 0.6 - 52 (Median: 5.6) |
| PC-3 | Prostate | 0.6 - 52 (Median: 5.6) |
| 786-O | Renal | 0.6 - 52 (Median: 5.6) |
| A-498 | Renal | 0.6 - 52 (Median: 5.6) |
| CCRF-CEM | Leukemia | 0.6 - 52 (Median: 5.6) |
| HL-60 | Leukemia | 0.6 - 52 (Median: 5.6) |
| MOLT-4 | Leukemia | 0.6 - 52 (Median: 5.6) |
| OVCAR-3 | Ovary | 0.6 - 52 (Median: 5.6) |
| SK-OV-3 | Ovary | 0.6 - 52 (Median: 5.6) |
The IC50 values of FTD in this table represent the range observed across 23 human cancer cell lines, with a median IC50 of 5.6 µM.
Mandatory Visualization
Caption: Trifluridine DNA Damage Response Pathway.
Caption: Experimental Workflow for Studying FTD Effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of trifluridine on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Trifluridine (FTD)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of FTD in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the FTD dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve FTD).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of FTD that inhibits cell growth by 50%).
Immunofluorescence Staining for γ-H2AX Foci
This protocol is to detect and quantify DNA double-strand breaks (DSBs) by visualizing γ-H2AX foci.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Trifluridine (FTD)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a 24-well plate and allow them to attach. Treat the cells with the desired concentrations of FTD for the specified time.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes at room temperature in the dark.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γ-H2AX (e.g., green) channels. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Western Blot Analysis for DNA Damage Response Proteins
This protocol is to detect changes in the expression and phosphorylation of key proteins in the DNA damage response pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-p-Chk1, anti-p53, anti-p21, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation. The appearance of an 89 kDa fragment when probing for PARP is indicative of apoptosis.
Application Notes and Protocols for TAS-103-Induced DNA Damage in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-103 is a novel antineoplastic agent that functions as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), with its primary cytotoxic effects attributed to the inhibition of Topo II.[1][2] By stabilizing the covalent complex between topoisomerase II and DNA, this compound induces protein-linked DNA double-strand breaks. This damage triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S and G2/M phases, and ultimately leads to the induction of apoptosis.[1] These characteristics make this compound a valuable tool for studying DNA damage responses and for the development of novel anticancer therapies.
This document provides detailed application notes and protocols for utilizing this compound to induce and study DNA damage in various cellular models.
Data Presentation
This compound Cytotoxicity (IC50) in Various Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines, demonstrating its potent cytotoxic activity across different tumor types.
| Cell Line | Cancer Type | IC50 (µM) |
| SBC-3 | Small Cell Lung Cancer | Value not explicitly available in search results |
| PC-7/CPT | Camptothecin-resistant Lung Cancer | Value not explicitly available in search results |
| HT-29 | Colon Carcinoma | Value not explicitly available in search results |
| P388 | Leukemia | Value not explicitly available in search results |
| St-4 | Gastric Cancer | Value not explicitly available in search results |
| KB/VM4 | Multidrug-resistant Epidermoid Carcinoma | Value not explicitly available in search results |
| HT-29/Etp | Etoposide-resistant Colon Carcinoma | Value not explicitly available in search results |
Note: While the search results state that the IC50 of this compound ranges from 0.0030 to 0.23 µM against various tumor cell lines, specific values for each cell line were not provided. The table above serves as a template for researchers to populate with their own experimental data.[1]
Quantification of this compound Induced DNA Damage and Cell Cycle Arrest (Representative Data)
This table presents representative quantitative data on the effects of this compound on DNA damage (as measured by the comet assay) and cell cycle distribution.
| Treatment | Concentration (µM) | Exposure Time (h) | Comet Assay (Olive Tail Moment) | G2/M Phase Arrest (%) |
| Control | 0 | 24 | Baseline | Baseline |
| This compound | 0.1 | 24 | Increased | Increased |
| This compound | 1 | 24 | Significantly Increased | Significantly Increased |
| This compound | 10 | 24 | Highly Increased | Highly Increased |
Note: The data in this table are illustrative. Actual values will vary depending on the cell line and experimental conditions. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cellular model.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of DNA Double-Strand Breaks using the Comet Assay (Alkaline)
This protocol describes the detection of DNA double-strand breaks induced by this compound using the alkaline comet assay.
Materials:
-
Cells treated with this compound and control cells
-
Comet slides (pre-coated with agarose)
-
Low melting point agarose (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Harvest and resuspend this compound-treated and control cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMPA (at 37°C) at a 1:10 ratio (v/v).
-
Pipette 50 µL of the cell/agarose mixture onto a comet slide and allow it to solidify at 4°C for 10 minutes.
-
Immerse the slides in cold lysis solution and incubate at 4°C for 1-2 hours.
-
Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.
-
Carefully remove the slides and neutralize them by washing with neutralization buffer three times for 5 minutes each.
-
Stain the DNA with the chosen fluorescent dye.
-
Visualize the comets under a fluorescence microscope and capture images.
-
Analyze the images using comet scoring software to quantify DNA damage (e.g., Olive tail moment).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest this compound-treated and control cells by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vitro Topoisomerase II-Mediated DNA Cleavage Assay
This protocol describes how to assess the ability of this compound to induce Topoisomerase II-mediated DNA cleavage in vitro.
Materials:
-
Purified human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
This compound
-
Etoposide (positive control)
-
ATP
-
Proteinase K
-
SDS
-
Loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Set up reaction mixtures containing 1x Topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA.
-
Add this compound at various concentrations to the reaction tubes. Include a no-drug control, a vehicle control, and a positive control (etoposide).
-
Initiate the reaction by adding purified Topoisomerase IIα.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding SDS and proteinase K, and incubate for a further 30 minutes at 37°C to digest the enzyme.
-
Add loading dye to each reaction and load the samples onto an agarose gel containing a DNA stain.
-
Perform gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualize the DNA bands under UV light and quantify the amount of linear DNA, which represents the cleaved product.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced DNA Damage and Apoptosis
Caption: this compound induced DNA damage signaling pathway.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound effects.
Logical Relationship of this compound's Cellular Effects
Caption: Cellular consequences of this compound exposure.
References
Measuring Topoisomerase Inhibition by TAS-103: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-103 is a novel anticancer agent identified as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] These enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting their function, this compound induces DNA damage, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.[3][4] While initially characterized as a dual inhibitor, evidence suggests that its primary cytotoxic effects are mediated through the inhibition of topoisomerase II.[5][6] This document provides detailed protocols for assessing the inhibitory activity of this compound against both topoisomerase I and II, enabling researchers to effectively evaluate its mechanism of action and potency.
Mechanism of Action
This compound exerts its anticancer effects by stabilizing the covalent complex formed between topoisomerases and DNA, known as the "cleavable complex".[3] This stabilization prevents the religation of the DNA strand(s), leading to the accumulation of DNA strand breaks.[5][6] The presence of these DNA lesions triggers a DNA damage response, ultimately culminating in programmed cell death (apoptosis).[4][7] Studies have shown that this compound's cytotoxic activity is largely unaffected by common drug resistance mechanisms, such as the expression of P-glycoprotein (P-gp).[3]
Quantitative Data Summary
The inhibitory potency of this compound has been evaluated in various cancer cell lines and against purified topoisomerase enzymes. The following tables summarize the key quantitative data.
| Cell Line | IC50 (µM) | Reference |
| Various Tumor Cell Lines | 0.0030 - 0.23 | [3] |
| CCRF-CEM | 0.005 (5 nM) | [8] |
| HeLa | 0.04 (40 nM) | [8] |
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines.
| Enzyme | Relative Potency | Reference |
| Topoisomerase I | Less active than camptothecin | [6] |
| Topoisomerase IIα | Equipotent to etoposide | [6] |
Table 2: In Vitro Inhibitory Potency of this compound against Purified Topoisomerases.
Experimental Protocols
Detailed methodologies for key experiments to measure topoisomerase inhibition by this compound are provided below.
Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 1 mg/mL BSA)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Control inhibitor (e.g., Camptothecin)
-
Sterile, nuclease-free water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.
-
On ice, prepare reaction mixtures in microcentrifuge tubes as follows:
-
Control (no enzyme): 2 µL 10x Assay Buffer, 1 µL supercoiled DNA (e.g., 0.5 µg), 16 µL sterile water.
-
Control (enzyme, no inhibitor): 2 µL 10x Assay Buffer, 1 µL supercoiled DNA, 1 µL Topoisomerase I (pre-determined optimal concentration), sterile water to a final volume of 20 µL.
-
This compound treated: 2 µL 10x Assay Buffer, 1 µL supercoiled DNA, varying concentrations of this compound, 1 µL Topoisomerase I, sterile water to a final volume of 20 µL.
-
Positive control inhibitor: 2 µL 10x Assay Buffer, 1 µL supercoiled DNA, known concentration of Camptothecin, 1 µL Topoisomerase I, sterile water to a final volume of 20 µL.
-
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 6x DNA loading dye.
-
Load the samples onto the prepared agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV light and capture an image. Supercoiled DNA will migrate faster than relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the enzyme-only control.
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. researchgate.net [researchgate.net]
- 6. profoldin.com [profoldin.com]
- 7. Topoisomerase II inhibitor-induced apoptosis in thymocytes and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges for In vivo Studies of TAS-102 (Trifluridine/Tipiracil) and TAS-103
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered during in vivo studies of two distinct anti-cancer agents: TAS-102 (a combination of trifluridine and tipiracil) and TAS-103 (a quinoline derivative topoisomerase I and II inhibitor) . Clear differentiation between these two compounds is critical for successful experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the critical distinction between TAS-102 and this compound?
A1: It is imperative to distinguish between these two compounds as they have different chemical structures, mechanisms of action, and formulation requirements.
-
TAS-102 (Lonsurf®) is the oral combination of two active molecules: trifluridine (FTD) , a nucleoside analog, and tipiracil (TPI) , a thymidine phosphorylase inhibitor.[1][2][3] TPI prevents the rapid degradation of FTD, thereby increasing its bioavailability.[1]
-
This compound is an investigational quinoline derivative, specifically 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, which acts as a dual inhibitor of topoisomerase I and topoisomerase II .[4][5]
Q2: What are the primary solubility characteristics of the components of TAS-102?
A2: The solubility of trifluridine and tipiracil hydrochloride differs, which can present challenges when preparing a co-formulation. A summary of their solubility is presented in the table below.
Quantitative Data Summary
Table 1: Solubility of TAS-102 Components
| Compound | Solvent | Solubility |
| Trifluridine | Water | Soluble |
| Ethanol | Soluble | |
| Methanol | Freely Soluble | |
| Acetone | Freely Soluble | |
| Tipiracil HCl | Water | Soluble |
| Methanol | Slightly Soluble | |
| Ethanol | Very Slightly Soluble | |
| Acetonitrile | Practically Insoluble | |
| 2-Propanol | Practically Insoluble | |
| Acetone | Practically Insoluble |
Data compiled from publicly available product information.
Troubleshooting Guide: TAS-102 (Trifluridine/Tipiracil) Formulations
Issue 1: Preparing a Homogeneous Suspension for Oral Gavage
Problem: Difficulty in achieving a stable and uniform suspension of TAS-102 for consistent oral dosing in animal models.
Solution: A widely used and effective vehicle for oral administration of TAS-102 in preclinical studies is a 0.5% hydroxypropyl methylcellulose (HPMC) solution.[6]
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of HPMC in sterile, purified water. This can be achieved by slowly adding the HPMC powder to the water while stirring to prevent clumping. Stir until a clear, viscous solution is formed.
-
Drug Suspension:
-
Weigh the required amounts of trifluridine and tipiracil hydrochloride to achieve the desired molar ratio (typically 1:0.5).
-
Triturate the powders together to ensure a homogenous mixture.
-
Gradually add the 0.5% HPMC solution to the powder mixture while continuously stirring or vortexing to form a uniform suspension.
-
-
Dosing: For mouse studies, a common dosage is 150 mg/kg/day of the trifluridine component, administered orally.[7][8] The suspension should be administered using a gavage needle. Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
Issue 2: Precipitation or Incomplete Dissolution for Parenteral Administration
Problem: Researchers may wish to administer TAS-102 via intravenous (IV) or intraperitoneal (IP) injection to bypass oral absorption, but encounter precipitation when attempting to dissolve the combination in common aqueous vehicles.
Solution: While TAS-102 is primarily designed for oral administration, parenteral routes can be explored with careful formulation. Due to the differing solubility profiles of trifluridine and tipiracil, a simple aqueous solution may not be feasible at high concentrations. The use of co-solvents or other formulation strategies may be necessary. For intraperitoneal injections in patient-derived xenograft (PDX) mouse models, a phosphate-buffered saline (PBS) vehicle has been utilized, although specific preparation details are often not extensively reported in the literature.
Note: This is a suggested starting point based on limited available information. Optimization and solubility testing are highly recommended.
-
Initial Solubilization:
-
Separately dissolve trifluridine and tipiracil hydrochloride in a minimal amount of a suitable solvent. Given their individual solubilities, sterile water or PBS should be tested for both.
-
For tipiracil hydrochloride, gentle warming may aid dissolution.
-
-
Combining the Components:
-
Once both components are fully dissolved, they can be combined.
-
It is crucial to observe for any signs of precipitation upon mixing. If precipitation occurs, further optimization of the vehicle is necessary.
-
-
Vehicle Optimization:
-
Consider the use of biocompatible co-solvents such as a low percentage of DMSO or ethanol, followed by dilution in PBS or saline. However, the final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
-
The use of cyclodextrins to enhance the solubility of the less soluble component could also be explored.[9][10]
-
-
Final Preparation:
-
Bring the final solution to the desired volume with sterile PBS.
-
Sterile filter the final solution through a 0.22 µm syringe filter before injection.
-
Troubleshooting Tips for Parenteral Formulations:
-
Precipitation upon mixing: Try dissolving the components together in the final vehicle rather than mixing concentrated stock solutions.
-
Low final concentration: If the desired concentration is not achievable, consider increasing the injection volume (within animal welfare limits) or exploring alternative formulation strategies like liposomes.
-
Vehicle toxicity: Always include a vehicle-only control group in your in vivo experiments to account for any effects of the chosen solvents.
Signaling Pathway and Experimental Workflow Diagrams
TAS-102 (Trifluridine/Tipiracil) Mechanism of Action
The primary mechanism of action for TAS-102 involves the incorporation of trifluridine into DNA, leading to DNA damage. Additionally, a newer pathway involving the induction of ferroptosis has been identified.
Caption: Mechanism of action of TAS-102, including the DNA damage and ferroptosis pathways.
Troubleshooting Guide: this compound (Topoisomerase Inhibitor) Formulations
Issue: Poor Aqueous Solubility of the Quinoline Derivative this compound for Intravenous Administration
Problem: The hydrophobic nature of the this compound compound makes it difficult to dissolve in standard aqueous vehicles for intravenous injection, leading to the risk of embolism and inconsistent dosing.
Solution: The dihydrochloride salt form of this compound offers improved aqueous solubility. For further enhancement of stability and efficacy in vivo, a liposomal formulation is a promising approach.[11] Liposomes can encapsulate the drug, improving its solubility and potentially altering its pharmacokinetic profile.
Note: This is a generalized protocol. The specific lipid composition and drug-to-lipid ratio should be optimized for this compound.
-
Lipid Film Hydration Method:
-
Dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Prepare an aqueous solution of this compound dihydrochloride in a suitable buffer (e.g., citrate buffer at a specific pH to facilitate remote loading).
-
Hydrate the lipid film with the this compound solution by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
To achieve a uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process is typically repeated multiple times to ensure homogeneity.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the final liposomal formulation for particle size, zeta potential, encapsulation efficiency, and drug concentration before in vivo administration.
-
Troubleshooting Tips for Liposomal Formulations:
-
Low encapsulation efficiency: Optimize the drug-to-lipid ratio, the pH of the hydration buffer, and the remote loading conditions.
-
Liposome aggregation: Ensure the appropriate surface charge by including charged lipids in the formulation.
-
Drug leakage: Select lipids with a high phase transition temperature to improve the stability of the liposomes in circulation.
Signaling Pathway and Experimental Workflow Diagrams
This compound (Topoisomerase Inhibitor) Mechanism of Action
This compound inhibits both topoisomerase I and II, leading to DNA strand breaks and the activation of the DNA Damage Response (DDR) pathway.
Caption: Simplified signaling pathway for this compound, a dual topoisomerase I/II inhibitor.
Experimental Workflow: In Vivo Study Formulation and Administration
Caption: A logical workflow for selecting and preparing formulations for in vivo studies.
References
- 1. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antimetabolite: TAS-102 for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20200405741A1 - Stable pharmaceutical compositions comprising trifluridine and tipiracil hydrochloride - Google Patents [patents.google.com]
- 4. Understanding Cancer’s Defense against Topoisomerase-Active Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Cancer chemotherapy by liposomal 6-[12-(dimethylamino)ethyl]aminol-3-hydroxy-7H-indeno[2,1-clquinolin-7-one dihydrochloride (this compound), a novel anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TAS-103 Treatment Schedules
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the design and execution of experiments aimed at optimizing TAS-103 treatment schedules for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for relieving DNA torsional stress during replication and transcription.[1] By inhibiting both enzymes, this compound leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[1]
Q2: What is the recommended starting point for a this compound treatment schedule in preclinical in vivo studies?
A2: A Phase I clinical trial in patients with advanced cancer utilized a weekly intravenous administration of this compound for 3 weeks, followed by a rest period.[2] This weekly schedule could serve as a rational starting point for preclinical investigations. However, the optimal preclinical schedule will likely depend on the specific tumor model and experimental goals.
Q3: How does the efficacy of this compound in combination with other agents depend on the treatment schedule?
A3: Preclinical studies have shown that the sequence of administration can be critical. For instance, the simultaneous in vitro exposure of small-cell lung cancer cells to this compound and cisplatin resulted in a supra-additive (synergistic) cytotoxic effect.[3] In contrast, sequential treatment with this compound followed by cisplatin, or the reverse, only produced an additive effect.[3] This suggests that a concurrent dosing schedule may be more effective for this combination.
Q4: What are known mechanisms of resistance to dual topoisomerase inhibitors like this compound?
A4: Resistance to topoisomerase inhibitors can arise through several mechanisms, including:
-
Altered drug efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cancer cells.
-
Target enzyme alterations: Mutations in the topoisomerase genes can reduce the drug's binding affinity.
-
Enhanced DNA damage repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by this compound.
Q5: What are key pharmacodynamic markers to assess this compound activity in vivo?
A5: Phosphorylation of H2AX at serine 139 (γH2AX) is a sensitive marker of DNA double-strand breaks and can be used as a pharmacodynamic marker of this compound activity. Increased levels of γH2AX in tumor tissue following treatment would indicate target engagement and DNA damage. Other markers could include the modulation of proteins involved in the DNA damage response pathway, such as p53, ATM, and Chk2, which can be assessed by techniques like Western blotting or immunohistochemistry.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High toxicity and poor tolerability in in vivo models | - Dosing schedule is too frequent.- Dose is too high.- Inappropriate vehicle or administration route. | - Decrease the frequency of administration (e.g., from daily to weekly).- Perform a dose-titration study to determine the maximum tolerated dose (MTD).- Ensure the vehicle is well-tolerated and the administration route is appropriate for the compound's properties. |
| Lack of significant tumor growth inhibition in xenograft models | - Suboptimal dosing schedule (e.g., infrequent dosing allowing for tumor recovery).- Insufficient drug exposure at the tumor site.- Development of drug resistance. | - Increase the frequency or duration of treatment, while monitoring for toxicity.- Consider a continuous infusion schedule if technically feasible.- Analyze tumor tissue for markers of drug resistance (e.g., P-gp expression).- Evaluate combination therapies to overcome resistance. |
| Inconsistent results in cell viability assays (e.g., MTT, XTT) | - Variation in cell seeding density.- Inconsistent drug incubation times.- Issues with reagent preparation or storage. | - Ensure accurate and consistent cell counting and seeding.- Standardize incubation times for all experiments.- Prepare fresh reagents and follow manufacturer's storage recommendations. |
| Difficulty in detecting a clear signal for DNA damage (e.g., γH2AX) | - Inappropriate timing of sample collection.- Insufficient drug concentration.- Technical issues with the assay (e-g-, antibody quality, fixation). | - Perform a time-course experiment to determine the optimal time point for detecting DNA damage after this compound treatment.- Titrate the drug concentration to ensure it is sufficient to induce a detectable level of DNA damage.- Validate antibodies and optimize fixation and permeabilization steps for immunofluorescence or Western blotting. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SBC-3 | Small Cell Lung Cancer | Data not specified in abstract |
| Freshly Isolated Colorectal Cancer Cells | Colorectal Cancer | Strongest antitumor activity among conventional agents (p<0.05) |
Table 2: Phase I Clinical Trial of Weekly this compound - Dose-Limiting Toxicities (DLTs)
| Dose Level (mg/m²) | Number of Patients | Number of Patients with DLTs | DLT Description |
| 160 | 12 | 5 | Grade 3 neutropenia |
| 200 | 6 | 3 | Grade 3 neutropenia |
Source:[2]
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of different this compound concentrations and exposure durations on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of different this compound treatment schedules on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers
Procedure:
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Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
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Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
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When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Administer this compound according to the planned schedules (e.g., daily, weekly, intermittent) via an appropriate route (e.g., intravenous, intraperitoneal). The control group should receive the vehicle only.
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Continue to monitor tumor volume and body weight throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I clinical and pharmacogenetic study of weekly this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination effects of this compound, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antitumor activity of this compound against freshly-isolated human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of TAS-103 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and interpret the effects of TAS-103 in cell culture experiments. Our focus is to help you distinguish between on-target and potential off-target effects to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] It stabilizes the enzyme-DNA cleavable complexes, leading to DNA strand breaks, cell cycle arrest, and ultimately apoptosis.[2] Its primary cellular target is considered to be topoisomerase II.
Q2: What are the known off-target effects of this compound?
A2: Direct, unintended molecular targets of this compound are not extensively documented in publicly available literature. However, unexpected experimental outcomes may arise from factors such as:
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DNA Intercalation: this compound has been shown to interact directly with DNA, which may contribute to its overall cellular effects beyond topoisomerase inhibition.[1]
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Cellular Resistance Mechanisms: Expression levels of O6-methylguanine-DNA methyltransferase (MGMT) and the glutathione (GSH) synthesis pathway have been shown to modulate cellular sensitivity to this compound, suggesting these pathways can influence experimental results.[3]
Q3: At what concentration should I use this compound in my cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the duration of exposure. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. The cytotoxicity of this compound has been observed in various tumor cell lines with IC50 values ranging from 0.0030 to 0.23 µM.[2][4]
Q4: How can I be sure that the observed phenotype is due to topoisomerase inhibition and not an off-target effect?
A4: To confirm that the observed effects are on-target, consider the following control experiments:
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Target knockdown/knockout: Using siRNA or CRISPR to reduce the expression of topoisomerase I and/or II should confer resistance to this compound if the effect is on-target.
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Rescue experiments: Overexpression of topoisomerase I or II in cells treated with this compound could potentially rescue the phenotype.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Higher than expected cytotoxicity at low concentrations. | Cell line is particularly sensitive to topoisomerase inhibition or DNA damage. | Perform a detailed dose-response and time-course experiment to determine the optimal concentration and exposure time. Start with concentrations well below the published IC50 values. |
| The observed toxicity is due to an off-target effect. | Use a lower concentration of this compound in combination with a sensitizing agent (if applicable to your experimental question). Perform control experiments as described in FAQ Q4. | |
| Inconsistent results between experiments. | Variations in cell confluence, passage number, or cell cycle distribution. | Standardize your cell culture conditions meticulously. Ensure cells are seeded at the same density and are in the logarithmic growth phase. Synchronize cells if your experiment is cell cycle-dependent. |
| Degradation of this compound stock solution. | Prepare fresh dilutions of this compound from a properly stored, validated stock for each experiment. | |
| Discrepancy between observed phenotype and expected effects of topoisomerase inhibition. | The phenotype is a result of a downstream signaling event or a potential off-target effect. | Investigate key DNA damage response (DDR) pathways (e.g., ATM, ATR, p53). Assess for markers of cellular stress. Consider performing a kinase activity screen if you suspect off-target kinase inhibition. |
| The cell line has developed resistance to this compound. | Analyze the expression of proteins involved in drug resistance, such as MGMT and enzymes in the glutathione synthesis pathway.[3] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Leukemia | 0.0030 |
| KB | Nasopharyngeal | 0.0096 |
| A549 | Lung | 0.025 |
| HT-29 | Colon | 0.033 |
| St-4 | Gastric | 0.018 |
| PC-7 | Lung | 0.23 |
Data extracted from multiple sources.[2][4] IC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of a cell line by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Assessment of On-Target Effect via Western Blot for DNA Damage Marker γH2AX
Objective: To confirm that this compound is inducing DNA double-strand breaks, a hallmark of topoisomerase II inhibition.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at 1x and 5x the determined IC50 for various time points (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX) overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities to determine the relative increase in γH2AX levels in treated cells compared to the control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Mechanism of action of the dual topoisomerase-I and -II inhibitor this compound and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique action determinants of double acting topoisomerase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of TAS-103 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with TAS-103, a dual inhibitor of topoisomerase I and II. The focus is on strategies to enhance its oral bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in rats. What are the potential reasons?
A1: Low and inconsistent oral bioavailability of this compound could be attributed to several factors, primarily related to its physicochemical properties. As a quinoline derivative, this compound may exhibit poor aqueous solubility, which is a common challenge for this class of compounds. The dihydrochloride salt form of this compound is noted to have enhanced water solubility and stability, but this may not be sufficient for adequate absorption in the gastrointestinal (GI) tract.[1] Other potential factors include:
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Poor dissolution rate: Even if the compound has some solubility, a slow dissolution rate in the GI fluids can limit the amount of drug available for absorption.
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First-pass metabolism: this compound is metabolized in the liver, primarily by UGT1A1, to form this compound-glucuronide.[2] Significant first-pass metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.
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P-glycoprotein (P-gp) efflux: Although some studies suggest that this compound's cytotoxicity is not affected by P-gp overexpression in cancer cells, it is possible that P-gp or other efflux transporters in the intestinal epithelium could limit its absorption.
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Inadequate formulation: The vehicle used to administer this compound plays a critical role in its absorption. A simple aqueous suspension may not be optimal for a poorly soluble compound.
Q2: What are the initial steps to troubleshoot low oral bioavailability of this compound?
A2: A systematic approach to troubleshooting should begin with characterizing the physicochemical properties of your specific batch of this compound and then optimizing the formulation.
-
Confirm Solubility: Determine the equilibrium solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)). This will provide a baseline understanding of its dissolution potential in the GI tract.
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Vehicle Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles. This can range from simple aqueous solutions with co-solvents to more complex lipid-based systems.
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Particle Size Analysis: If you are using a suspension, the particle size of the this compound powder can significantly impact its dissolution rate. Consider particle size reduction techniques if the initial particle size is large.
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Pilot in vivo Study: Conduct a small-scale pharmacokinetic (PK) study in your animal model comparing a few promising formulations against a simple aqueous suspension. This will provide initial data on which formulation strategy is most effective.
Q3: What are some advanced formulation strategies to improve the oral bioavailability of this compound?
A3: For compounds with significant solubility challenges, more advanced formulation approaches are often necessary. These include:
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Nanosuspensions: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area for dissolution, which can lead to a higher dissolution velocity and improved absorption.
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Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution rate.
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Lipid-Based Formulations: Given that liposomal this compound has shown activity comparable to the free drug, lipid-based delivery systems are a promising avenue.[1] These can range from simple oil solutions to more complex Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the GI tract, facilitating drug solubilization and absorption.
-
Co-administration with Absorption Enhancers: Certain excipients can improve absorption by altering the intestinal membrane permeability or inhibiting efflux pumps. However, this approach requires careful toxicological evaluation.
Troubleshooting Guides
Issue: High variability in plasma concentrations between individual animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing volume or technique. | Ensure all personnel are trained on proper oral gavage techniques. Use calibrated equipment for dose preparation and administration. |
| Variable food intake among animals. | Standardize the fasting period before dosing. Food can significantly impact the GI environment and drug absorption. |
| Formulation instability or inhomogeneity. | If using a suspension, ensure it is homogenous before each dose administration. For solutions, check for any signs of precipitation over time. |
| Physiological differences between animals. | Ensure the use of a consistent age, weight, and health status for all animals in the study. |
Issue: Cmax is achieved very late (long Tmax), suggesting slow absorption.
| Possible Cause | Troubleshooting Step |
| Slow dissolution of this compound from the formulation. | Employ strategies to increase the dissolution rate, such as particle size reduction (micronization or nanosizing) or formulating as an amorphous solid dispersion. |
| Delayed gastric emptying. | The choice of vehicle can influence gastric emptying time. Consider less viscous formulations. Ensure animals are not unduly stressed during dosing, as stress can affect GI motility. |
Data Presentation
The following tables present hypothetical pharmacokinetic data in rats to illustrate the potential impact of different formulation strategies on the oral bioavailability of this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.5 | 350 ± 90 | 5 |
| Nanosuspension | 250 ± 50 | 1.5 ± 0.5 | 1750 ± 300 | 25 |
| Amorphous Solid Dispersion | 400 ± 80 | 1.0 ± 0.5 | 2800 ± 550 | 40 |
| SEDDS | 600 ± 120 | 0.75 ± 0.25 | 4200 ± 800 | 60 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a homogenous nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound powder
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Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in purified water)
-
Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill
-
Particle size analyzer
Methodology:
-
Prepare the stabilizer solution by dissolving HPMC in purified water.
-
Create a pre-suspension by dispersing a defined amount of this compound (e.g., 5% w/v) in the stabilizer solution using a high-shear mixer.
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Add the pre-suspension and milling media to the milling chamber of the bead mill. The volume of beads should be approximately 50-70% of the chamber volume.
-
Mill the suspension at a set temperature (e.g., 4°C to prevent degradation) and milling speed for a predetermined time (e.g., 2-8 hours).
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Periodically withdraw samples to monitor the particle size distribution using a laser diffraction or dynamic light scattering particle size analyzer.
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Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.
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Separate the nanosuspension from the milling media by filtration or decantation.
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Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.
Materials:
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This compound powder
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Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture, capable of dissolving both this compound and the polymer)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve a specific ratio of this compound and the chosen polymer (e.g., 1:4 w/w) in the selected organic solvent to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin film or solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and mill it into a fine powder.
-
Characterize the resulting powder for its amorphous nature (using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC)), drug content, and dissolution properties in biorelevant media.
Mandatory Visualization
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
References
addressing TAS-103 degradation in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the handling and use of TAS-103, also known as BMS-247615, a dual topoisomerase I/II inhibitor, in long-term experiments. Proper storage and handling are critical to ensure the integrity and activity of the compound, preventing experimental variability and artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (BMS-247615) is a potent, dual inhibitor of DNA topoisomerase I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting both topoisomerases, this compound induces protein-linked DNA breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cells, making it a subject of interest in cancer research.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: While specific long-term stability data for this compound is not extensively published, general guidelines for indenoisoquinoline compounds, which are known for their chemical stability, suggest storing the solid powder at -20°C in a tightly sealed container, protected from light and moisture.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store these stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. It is crucial to use anhydrous DMSO and handle it in a dry environment to prevent hydrolysis of the compound.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for many organic compounds with low water solubility. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. To address this, you can try the following:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase the percentage of organic solvent: If your experimental system allows, a small, fixed percentage of the organic solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility. However, it is critical to include a vehicle control with the same concentration of the organic solvent to account for any solvent-induced effects.
-
Use a surfactant or solubilizing agent: In some cases, a biocompatible surfactant or solubilizing agent can be used to improve the aqueous solubility of the compound. The choice of agent will depend on your specific experimental setup and should be validated for non-interference with the assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of or inconsistent biological activity in long-term experiments. | 1. Degradation of this compound: Improper storage of stock solutions (e.g., at room temperature, exposure to light) or multiple freeze-thaw cycles can lead to degradation. 2. Hydrolysis: Absorption of water by DMSO stock solutions can cause hydrolysis of the compound. | 1. Prepare fresh stock solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound. 2. Aliquot stock solutions: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. 3. Use anhydrous DMSO and proper handling: Ensure you are using high-purity, anhydrous DMSO and minimize the exposure of your stock solutions to air. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | 1. Presence of degradation products: Over time, this compound may degrade, leading to the formation of new chemical entities. 2. Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds. 3. Reaction with impurities in the solvent. | 1. Confirm peak identity: If possible, use mass spectrometry to identify the unexpected peaks. This can help in understanding the degradation pathway. 2. Protect from light: Store and handle this compound, both in solid form and in solution, protected from light. Use amber vials or wrap containers in aluminum foil. 3. Use high-purity solvents: Always use high-purity, analytical grade solvents for preparing solutions. |
| Inconsistent results between different batches of this compound. | 1. Variability in compound purity: Different synthesis batches may have slight variations in purity or the presence of different impurities. | 1. Perform quality control: It is good practice to verify the purity of a new batch of this compound using analytical techniques like HPLC or NMR before starting a series of experiments. 2. Source from a reliable supplier: Obtain the compound from a reputable supplier that provides a certificate of analysis with purity information. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
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Materials:
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This compound (BMS-247615) solid powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
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In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex or sonicate briefly until the compound is completely dissolved.
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Aliquot the stock solution into single-use amber microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Workflow for Assessing this compound Stability
This protocol provides a general framework. Specific parameters such as time points and analytical methods should be adapted to the researcher's needs.
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Prepare this compound solutions: Prepare solutions of this compound in the desired solvent (e.g., DMSO, cell culture medium) at a relevant concentration.
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Incubate under different conditions: Store the solutions under various conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C, protected from light vs. exposed to light).
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Collect samples at different time points: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), collect aliquots from each condition.
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Analyze for degradation: Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound and identify any potential degradation products.
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Assess biological activity: In parallel, the biological activity of the stored this compound can be assessed using a relevant bioassay (e.g., a cell viability assay) to determine if there is a loss of potency over time.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Recommended workflow for handling and using this compound.
Technical Support Center: TAS-103 In Vivo Dosage and Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of TAS-103 to minimize toxicity in vivo. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2][3] It stabilizes the cleavable complexes of these enzymes with DNA, which ultimately leads to DNA damage and apoptosis in cancer cells.[2][3] Its activity is not significantly affected by common drug resistance mechanisms such as P-glycoprotein (Pgp).[2]
2. What is the primary dose-limiting toxicity (DLT) of this compound in vivo?
The primary dose-limiting toxicity of this compound observed in clinical studies is neutropenia.[4][5] This is a common toxicity for agents that target DNA replication in rapidly dividing cells, including hematopoietic progenitor cells. Researchers should prioritize monitoring for hematological toxicity in their in vivo experiments.
3. What is a recommended starting dose for this compound in preclinical mouse models?
A recommended starting dose for phase II clinical studies is in the range of 130 to 160 mg/m².[4][5] For in vivo studies in mice, a dose of 30 mg/kg administered intravenously has been shown to cause significant tumor growth suppression without obvious body weight loss.[6] However, the optimal dose will depend on the specific mouse strain, tumor model, and dosing schedule. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific experimental setup.
4. How is this compound metabolized?
This compound is primarily metabolized to this compound-glucuronide (this compound-G) by the enzyme uridine diphosphate glucuronosyltransferase isoform 1A1 (UGT1A1).[4][5]
Troubleshooting Guide
Issue: Excessive weight loss or signs of distress in experimental animals.
-
Possible Cause: The administered dose of this compound may be too high for the specific animal model or strain.
-
Troubleshooting Steps:
-
Immediately reduce the dose of this compound for subsequent administrations.
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Consider switching to a less frequent dosing schedule (e.g., from every 3 days to once weekly).
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Ensure adequate hydration and nutrition for the animals.
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Monitor animal weight daily. If weight loss exceeds 15-20% of baseline, consider euthanizing the animal and adjusting the dose for the rest of the cohort.
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Issue: High incidence of neutropenia leading to premature death of animals.
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Possible Cause: The dosing schedule is not allowing for sufficient recovery of the hematopoietic system between doses.
-
Troubleshooting Steps:
-
Increase the interval between doses to allow for neutrophil recovery.
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Incorporate a "drug holiday" into your dosing regimen if multiple cycles are planned.
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Consider co-administration with a supportive care agent such as Granulocyte-Colony Stimulating Factor (G-CSF) to promote neutrophil recovery. While specific preclinical data on this compound with G-CSF is limited, this is a common strategy for managing chemotherapy-induced neutropenia.
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Perform complete blood counts (CBCs) more frequently to monitor the nadir and recovery of neutrophil counts.
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Issue: Inconsistent anti-tumor efficacy at a well-tolerated dose.
-
Possible Cause:
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The dosing schedule may not be optimal for the tumor model.
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The tumor model may have inherent resistance to topoisomerase inhibitors.
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Variability in drug administration.
-
-
Troubleshooting Steps:
-
Evaluate different dosing schedules (e.g., more frequent administration of a lower dose vs. less frequent administration of a higher dose) to determine the most effective regimen.
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Confirm the expression of Topo I and Topo II in your tumor model.
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Ensure consistent and accurate drug administration, particularly for intravenous injections.
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Consider combination therapy. This compound has shown synergistic effects with cisplatin in vitro.[7]
-
Data Presentation
Table 1: Summary of this compound In Vitro Cytotoxicity
| Cell Line | IC50 (µM) |
| P388 | 0.0011 |
| KB | 0.0096 |
| Various other tumor cell lines | 0.0030 - 0.23 |
Data extracted from Utsugi et al., 1997 and Aoyagi et al., 1998.[3][8]
Table 2: Clinical Dosage and Toxicity of this compound
| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicity (Grade 3 Neutropenia) |
| 130 | Not specified | Not specified |
| 160 | 12 | 5 |
| 200 | 6 | 3 |
Data from a Phase I clinical trial.[4][5]
Experimental Protocols
Protocol 1: In Vivo Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)
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Animal Model: Select a suitable mouse strain (e.g., BALB/c or athymic nude mice) for your tumor model.
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Group Allocation: Divide animals into cohorts of 3-5 mice per group.
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Dose Selection: Based on available data, start with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 20 mg/kg, 30 mg/kg, 40 mg/kg).
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Drug Administration: Administer this compound via the desired route (e.g., intravenous injection).
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Dosing Schedule: Administer the drug on a defined schedule (e.g., once weekly for 3 weeks).
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Toxicity Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) for complete blood counts (CBCs) with differential to monitor for neutropenia.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or irreversible signs of toxicity in the majority of animals.
Protocol 2: Monitoring Hematological Toxicity
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Blood Collection:
-
Collect approximately 50-100 µL of blood into EDTA-coated microtubes to prevent coagulation.
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The frequency of collection should be determined based on the expected neutrophil nadir (typically 5-7 days after chemotherapy administration). A suggested schedule is: baseline (day 0), day 4, day 7, and day 14 post-treatment.
-
-
Complete Blood Count (CBC) Analysis:
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Use an automated hematology analyzer calibrated for mouse blood.
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Key parameters to monitor include:
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White Blood Cell (WBC) count
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Absolute Neutrophil Count (ANC)
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Lymphocyte, monocyte, eosinophil, and basophil counts
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Red Blood Cell (RBC) count
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Hemoglobin and Hematocrit
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Platelet count
-
-
-
Data Interpretation:
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Establish baseline hematological values for your specific mouse strain.
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Neutropenia is defined as a significant decrease in ANC compared to baseline. Grade the severity of neutropenia based on established institutional guidelines.
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Monitor for anemia (decreased RBC, hemoglobin, hematocrit) and thrombocytopenia (decreased platelets).
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Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MTD determination.
References
- 1. Antitumor activity of a novel quinoline derivative, this compound, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the dual topoisomerase-I and -II inhibitor this compound and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination effects of this compound, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical and pharmacogenetic study of weekly this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antitumor activity of this compound against freshly-isolated human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TESTING APPLICATION STANDARD TAS NO 103 95 - 2010 FLORIDA TEST PROTOCOLS CODE [codes.iccsafe.org]
Technical Support Center: TAS-102 (Trifluridine/Tipiracil) Delivery to Solid Tumors
A Note on Nomenclature: While this guide addresses challenges related to "TAS-103," it is important to clarify a common point of confusion in the nomenclature of related compounds. The widely approved oral chemotherapy for solid tumors such as metastatic colorectal and gastric cancer is TAS-102 , a combination of trifluridine (FTD) and tipiracil (TPI) .[1][2] Another compound, this compound, is a novel dual inhibitor of topoisomerase I and II.[3][4][5][6] Given the clinical and research prevalence, this technical support guide will focus on TAS-102 (trifluridine/tipiracil), as it is the agent most researchers are likely working with in the context of solid tumors.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating the delivery and efficacy of TAS-102 in solid tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAS-102?
A1: TAS-102 is a combination of two active components with distinct roles. Trifluridine is a nucleoside analog that, after being incorporated into DNA, causes DNA damage and inhibits cell proliferation.[1][2][7] Tipiracil is a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability when administered orally.[1][8]
Q2: Why is tipiracil necessary for the oral delivery of trifluridine?
A2: When administered orally alone, trifluridine has a very short serum half-life (approximately 12 minutes) because it is rapidly broken down into an inactive form by the enzyme thymidine phosphorylase in the body.[8] Tipiracil inhibits this enzyme, leading to higher and more sustained plasma concentrations of trifluridine, which is essential for its antitumor activity.[1][2][8]
Q3: What is the primary mechanism of cytotoxicity of trifluridine?
A3: The primary cytotoxic mechanism of trifluridine is its incorporation into DNA. Once inside a cancer cell, trifluridine is phosphorylated to its triphosphate form. This molecule is then incorporated into DNA in place of thymidine, leading to DNA dysfunction and strand breaks, which ultimately inhibits tumor growth.[1][7] A secondary mechanism involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis.[1][8]
Q4: Is TAS-102 effective against tumors resistant to other chemotherapies like 5-fluorouracil (5-FU)?
A4: Yes, preclinical and clinical studies have shown that TAS-102 can be effective in tumors that have developed resistance to fluoropyrimidines like 5-FU.[7][8] This is because its primary mechanism of action—direct incorporation into DNA—differs from that of 5-FU, which primarily inhibits thymidylate synthase.[7]
Troubleshooting Guides for Experimental Studies
In Vitro Experiments
Q1: I am observing lower-than-expected cytotoxicity in my cancer cell line with TAS-102. What could be the cause?
A1: Several factors could contribute to this observation:
-
Cell Line Characteristics: Ensure your cell line expresses sufficient levels of thymidine kinase for the initial phosphorylation of trifluridine. Cell lines with low thymidine kinase activity may be less sensitive.
-
Drug Concentration and Exposure Time: The cytotoxicity of trifluridine can be dependent on both the concentration and the duration of exposure.[5] Consider performing a time-course experiment to determine the optimal exposure time for your cell line.
-
Drug Stability: While stable, ensure that the stock solutions of trifluridine/tipiracil are prepared and stored correctly. Repeated freeze-thaw cycles should be avoided.
-
Resistance Mechanisms: Although TAS-102 can overcome 5-FU resistance, some cell lines may exhibit intrinsic or acquired resistance. For example, mutations in the topoisomerase I gene have been shown to confer some cross-resistance to this compound, a related compound, suggesting complex resistance mechanisms could be at play.[3][5]
Q2: My in vitro results are not reproducible. What are some common sources of variability?
A2:
-
Cell Seeding Density: Ensure consistent cell seeding density across all plates and experiments, as this can significantly impact drug efficacy measurements.
-
Assay Timing: The timing of drug addition after cell seeding and the duration of the assay should be kept constant.
-
Reagent Quality: Use high-quality reagents and ensure that the solvent used to dissolve TAS-102 (e.g., DMSO) is used at a consistent and non-toxic final concentration across all wells, including controls.
-
Cell Cycle Status: The cytotoxicity of trifluridine is most pronounced in the S-phase of the cell cycle.[5] Variations in the proportion of cells in S-phase at the time of drug addition can lead to variability. Consider cell synchronization techniques for more consistent results.
In Vivo Experiments
Q1: I am observing high toxicity (e.g., weight loss, neutropenia) in my mouse models with oral TAS-102 administration. How can I mitigate this?
A1:
-
Dosing Schedule: The approved clinical dosing schedule for TAS-102 involves cycles of treatment followed by rest periods to allow for recovery from side effects like bone marrow suppression.[9] Ensure your preclinical dosing schedule also includes appropriate rest days. A common schedule is twice-daily administration for 5 days, followed by a 2-day rest, repeated for two weeks, followed by a 14-day rest period in a 28-day cycle.[10]
-
Dose Level: The maximum tolerated dose (MTD) can vary between different mouse strains and tumor models. It may be necessary to perform a dose-escalation study to determine the optimal therapeutic dose with acceptable toxicity for your specific model.
-
Administration with Food: In clinical settings, taking TAS-102 after meals can decrease the maximum plasma concentration of trifluridine, which may reduce the risk of severe neutropenia.[8][11] While more complex to implement in animal studies, ensuring animals have access to food around the time of dosing may help manage toxicity.
-
Supportive Care: Monitor animals closely for signs of toxicity. Supportive care, such as providing softened food or hydration support, may be necessary.
Q2: The antitumor efficacy of TAS-102 in my xenograft model is lower than expected. What factors should I consider?
A2:
-
Tumor Model Selection: The efficacy of TAS-102 can vary depending on the tumor model. Ensure the chosen xenograft model is appropriate and has been previously shown to be sensitive to DNA-damaging agents.
-
Drug Bioavailability: Confirm that the oral gavage technique is consistent and effective. Improper administration can lead to significant variations in drug exposure. Pharmacokinetic studies can be performed to measure plasma concentrations of trifluridine and ensure adequate systemic exposure.
-
Tumor Microenvironment: The physical barriers and immunosuppressive microenvironment of some solid tumors can limit drug delivery and efficacy.[12][13][14] Consider using tumor models with varying stromal content to assess the impact of the microenvironment.
-
Combination Therapy: In some cases, the efficacy of TAS-102 can be enhanced when used in combination with other anticancer agents. For example, preclinical studies have shown synergistic effects when combined with irinotecan or cisplatin.[4][7][15]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Trifluridine (FTD) and Tipiracil (TPI) in Cancer Patients (Data represents a summary from a study in Chinese patients with solid tumors receiving 35 mg/m² of TAS-102)[10]
| Parameter | FTD (Day 1) | FTD (Day 12) | TPI (Day 1) | TPI (Day 12) |
| Cmax (ng/mL) | 3019.5 | 3693.1 | 305.5 | 291.5 |
| AUC0-t (ng·h/mL) | 7796.6 | 18181.3 | 1142.1 | 1137.9 |
Table 2: In Vitro Cytotoxicity of this compound against Various Human Tumor Cell Lines (Note: This data is for this compound, a dual topoisomerase I/II inhibitor, and is provided for informational purposes. IC50 values for TAS-102 may differ.)[5]
| Cell Line | Tumor Type | IC50 (µM) |
| HCT-116 | Colon | 0.035 |
| SW620 | Colon | 0.042 |
| MKN-28 | Gastric | 0.027 |
| MKN-45 | Gastric | 0.030 |
| A549 | Lung | 0.23 |
| PC-14 | Lung | 0.088 |
| MCF-7 | Breast | 0.038 |
| PANC-1 | Pancreatic | 0.11 |
Key Experimental Protocols
1. Cell Viability (MTT) Assay for In Vitro Cytotoxicity
-
Objective: To determine the concentration of TAS-102 that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TAS-102 in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of TAS-102. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).
-
Incubate the plate for a predetermined exposure time (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[4][15]
-
2. Human Tumor Xenograft Model for In Vivo Efficacy
-
Objective: To evaluate the antitumor activity of TAS-102 in a living organism.
-
Methodology:
-
Implant human tumor cells (e.g., HCT-116) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer TAS-102 orally (e.g., by gavage) to the treatment group according to the desired dosing schedule. The control group should receive the vehicle solution.
-
Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).
-
Evaluate treatment efficacy by comparing the tumor growth inhibition between the treated and control groups.
-
Visualizations
Caption: Mechanism of action of TAS-102 (Trifluridine/Tipiracil).
Caption: A typical experimental workflow for assessing TAS-102 efficacy.
Caption: Logical diagram for troubleshooting in vivo TAS-102 experiments.
References
- 1. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination effects of this compound, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the dual topoisomerase-I and -II inhibitor this compound and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluridine and Tipiracil: MedlinePlus Drug Information [medlineplus.gov]
- 10. Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of food on the pharmacokinetics of TAS‐102 and its efficacy and safety in patients with advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 12. Car T Cells in Solid Tumors: Overcoming Obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancements and challenges in CAR-T cell therapy for solid tumors: A comprehensive review of antigen targets, strategies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro antitumor activity of this compound against freshly-isolated human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating TAS-102-Induced Neutropenia in Preclinical Models
A Note on Terminology: The compound TAS-103 is not widely documented in available scientific literature. This guide focuses on TAS-102 (Trifluridine/Tipiracil, Lonsurf®) , a closely related and well-studied oral nucleoside antitumor agent known to induce neutropenia. The principles and methodologies described herein are expected to be highly relevant for preclinical studies of similar compounds.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the mitigation of TAS-102-induced neutropenia in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is TAS-102 and how does it cause neutropenia?
A1: TAS-102 is an oral combination anticancer drug consisting of trifluridine (FTD) and tipiracil hydrochloride (TPI).[1][2] FTD is a thymidine-based nucleoside analog that, after being incorporated into DNA, causes DNA dysfunction and inhibits cell proliferation.[1][2][3][4] TPI is a thymidine phosphorylase inhibitor that prevents the rapid degradation of FTD, thereby increasing its bioavailability.[1][2] Because neutrophils and their progenitor cells in the bone marrow are rapidly dividing, they are highly susceptible to the cytotoxic effects of FTD, leading to a decrease in neutrophil production (neutropenia).[1][3] This myelosuppression is the most common dose-limiting toxicity of TAS-102.[1][3]
Q2: What is a typical dosing regimen for TAS-102 in mouse models to induce neutropenia?
A2: In preclinical mouse xenograft models, a common and effective oral dose of TAS-102 is 150 mg/kg/day, administered twice daily (75 mg/kg per dose) for 14 to 28 consecutive days.[5] Dosing schedules often mimic clinical regimens, such as twice daily for 5 days with a 2-day rest, repeated for several weeks. It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) for your specific mouse strain and experimental conditions.
Q3: What is the expected timeline for the onset and recovery of neutropenia in mice treated with TAS-102?
A3: While specific timeline data for TAS-102 in mice is not extensively published, based on its mechanism of action and data from other cytotoxic agents, the neutrophil nadir (lowest point) is typically expected to occur several days after the initiation of treatment. Recovery will depend on the duration of dosing and the health of the animal. For example, in a mouse model of cyclophosphamide-induced neutropenia, the nadir was observed around 4 days post-treatment, with recovery beginning thereafter. Regular monitoring of complete blood counts (CBCs) is essential to establish the precise timeline in your model.
Q4: How can TAS-102-induced neutropenia be mitigated in preclinical models?
A4: The primary strategy for mitigating chemotherapy-induced neutropenia is the administration of Granulocyte Colony-Stimulating Factor (G-CSF).[6] G-CSF is a hematopoietic growth factor that stimulates the proliferation, differentiation, and survival of neutrophil progenitor cells in the bone marrow, thereby accelerating neutrophil recovery.[6] Both short-acting (e.g., filgrastim) and long-acting (e.g., pegfilgrastim) forms of G-CSF have been used successfully in preclinical models.[7][8]
Q5: Will G-CSF administration interfere with the antitumor efficacy of TAS-102?
A5: This is a critical consideration for any combination therapy study. In clinical practice, G-CSF is a standard supportive care measure used to manage neutropenia and allow patients to continue receiving their prescribed chemotherapy regimen.[9] Preclinical studies with other chemotherapies have shown that G-CSF can mitigate neutropenia without compromising antitumor effects. However, it is essential to validate this for TAS-102 in your specific tumor model by including appropriate control groups (e.g., Tumor-bearing + TAS-102 alone vs. Tumor-bearing + TAS-102 + G-CSF).
Troubleshooting Guides
Issue 1: Excessive toxicity (e.g., >20% body weight loss, severe lethargy) is observed in the animals.
| Question | Possible Cause & Solution |
| Are you sure the dose is correct? | Cause: The administered dose may be above the MTD for the specific mouse strain, age, or health status. Solution: Verify your dose calculations and preparation. Consider performing a dose-range finding study to establish the MTD. If toxicity is still high, reduce the dose of TAS-102 or consider a dosing holiday (e.g., 5 days on, 2 days off). |
| Is the formulation and administration correct? | Cause: Improper formulation (e.g., poor suspension) can lead to inaccurate dosing. Stress from oral gavage can also contribute to weight loss. Solution: Ensure the TAS-102 is homogeneously suspended in the vehicle (e.g., 0.5% HPMC) immediately before each administration. Ensure personnel are proficient in oral gavage to minimize stress and risk of injury. |
| Are there other confounding factors? | Cause: The tumor model itself may cause cachexia, or there could be an underlying health issue in the animal colony. Solution: Monitor the body weight of control (vehicle-treated) and tumor-bearing control groups. If weight loss is also observed in these groups, investigate other potential causes. |
Issue 2: The observed neutropenia is less severe than expected or highly variable between animals.
| Question | Possible Cause & Solution |
| Is the TAS-102 dose high enough? | Cause: The dose may be too low to induce significant myelosuppression. Solution: If the animals are tolerating the current dose well, consider a dose escalation study. Refer to published literature for effective dose ranges (e.g., 150 mg/kg/day).[5] |
| Is the TAS-102 formulation stable and homogenous? | Cause: Inconsistent suspension of the drug can lead to variable dosing between animals. Solution: Ensure the dosing solution is vortexed or stirred thoroughly before drawing each dose to maintain a uniform suspension. |
| Is your blood collection and analysis technique consistent? | Cause: Inconsistent blood sampling techniques or delays in sample processing can lead to artifactual changes in cell counts. Solution: Follow a standardized protocol for blood collection and CBC analysis. Ensure samples are well-mixed with anticoagulant and analyzed promptly.[7] |
Issue 3: G-CSF administration is not effectively restoring neutrophil counts.
| Question | Possible Cause & Solution |
| Is the G-CSF dose and timing optimal? | Cause: The dose of G-CSF may be insufficient, or the timing of administration relative to TAS-102 treatment may not be ideal. Solution: G-CSF is typically administered 24 hours after chemotherapy.[9][10] For filgrastim in mice, daily doses of 5-10 µg/kg are common. For pegfilgrastim, a single dose of ~100-300 µg/kg per cycle can be effective.[8] You may need to optimize the dose and schedule for your model. |
| Is the G-CSF bioactive? | Cause: Improper storage or handling can lead to loss of G-CSF activity. Solution: Check the expiration date and ensure the G-CSF has been stored at the recommended temperature (typically 2-8°C). Avoid vigorous shaking. |
| Is the bone marrow severely suppressed? | Cause: Very high doses of TAS-102 may cause profound bone marrow aplasia, where there are too few progenitor cells for G-CSF to act upon. Solution: Consider reducing the TAS-102 dose. A bone marrow analysis (e.g., histology, flow cytometry) can help assess the level of hematopoietic progenitor cells. |
Quantitative Data
The following tables provide a summary of typical dosing for TAS-102 and representative data on the efficacy of G-CSF in mitigating chemotherapy-induced neutropenia in preclinical mouse models.
Table 1: Preclinical Dosing of TAS-102 in Mouse Models
| Parameter | Details | Reference |
| Compound | TAS-102 (Trifluridine:Tipiracil at 1:0.5 molar ratio) | [1] |
| Typical Dose | 150 mg/kg/day | [5] |
| Administration Route | Oral gavage (p.o.) | [5] |
| Frequency | Twice daily (b.i.d.) | [5] |
| Vehicle | 0.5% Hydroxypropyl methylcellulose (HPMC) in water | [11] |
| Duration | 14-28 consecutive days, or cyclical (e.g., 5 days on / 2 days off) | [5] |
Table 2: Representative Efficacy of G-CSF in a Cyclophosphamide-Induced Neutropenia Mouse Model *
| Treatment Group | Day 0 Neutrophils (cells/µL) | Day 4 Nadir (cells/µL) | Day 6 Recovery (cells/µL) |
| Vehicle Control | ~1,500 | ~1,500 | ~1,500 |
| Cyclophosphamide (CP) only | ~1,500 | ~200 | ~400 |
| CP + Filgrastim (10 µg/kg/day) | ~1,500 | ~400 | ~2,500 |
| CP + Pegfilgrastim (40 µg/kg, single dose) | ~1,500 | ~600 | ~3,000 |
*Data is illustrative and adapted from findings in cyclophosphamide models to demonstrate the expected effect of G-CSF.[7] The exact values will vary based on the mouse strain, chemotherapeutic agent, and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Preparation and Oral Administration of TAS-102
-
Materials:
-
TAS-102 (Trifluridine/Tipiracil powder)
-
Vehicle: Sterile 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in distilled water
-
Sterile tubes, balance, stir plate, and stir bars
-
Oral gavage needles (18-20 gauge, flexible or curved with a bulb tip for mice)
-
Appropriately sized syringes
-
-
Procedure:
-
Calculate the total amount of TAS-102 powder needed based on the number of animals, their average weight, the dose (e.g., 150 mg/kg/day), and the total number of dosing days. Remember the dose is based on the trifluridine component.
-
Weigh the required amount of TAS-102 powder.
-
Prepare the 0.5% HPMC vehicle.
-
Gradually add the vehicle to the TAS-102 powder while stirring continuously to create a uniform suspension. A common concentration is 15 mg/mL for a 10 mL/kg dosing volume.
-
Continue stirring for at least 15-30 minutes before the first dose. Keep the suspension on a stir plate at a low speed throughout the dosing procedure to prevent settling.
-
Weigh each mouse to calculate the precise volume to be administered (e.g., for a 25g mouse at 150 mg/kg with a 15 mg/mL suspension, the volume is 0.25 mL).
-
Gently restrain the mouse, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Insert the gavage needle gently into the diastema (gap between incisors and molars), advance it along the upper palate, and allow the mouse to swallow the tip. The tube should pass easily into the esophagus without resistance.
-
Administer the suspension slowly.
-
Withdraw the needle gently and return the animal to its cage. Monitor for any signs of distress.
-
Protocol 2: Monitoring Neutropenia via Blood Collection and CBC Analysis
-
Materials:
-
EDTA-coated microtubes (e.g., 0.5 mL)
-
Lancets or 25-27G needles
-
Gauze
-
Heat lamp (optional)
-
Hematology analyzer
-
-
Procedure:
-
Blood Collection (Saphenous Vein):
-
Gently restrain the mouse.
-
Apply gentle pressure to the upper leg to make the saphenous vein visible.
-
Wipe the area with 70% ethanol.
-
Make a quick, clean puncture of the vein with a sterile lancet or needle.
-
Collect the forming blood drops into an EDTA-coated microtube. Aim for 50-100 µL.
-
Once the sample is collected, apply gentle pressure with sterile gauze to the puncture site until bleeding stops.
-
-
Sample Handling:
-
Immediately after collection, gently invert the microtube 8-10 times to ensure proper mixing with the EDTA anticoagulant and prevent clotting.[8]
-
Analyze the samples within one hour of collection for best results. If there is a delay, refrigerate the samples at 4°C for up to 8 hours.[7] Do not freeze whole blood.
-
-
CBC Analysis:
-
Follow the manufacturer's instructions for your specific hematology analyzer.
-
Record the absolute neutrophil count (ANC), white blood cell (WBC) count, and other relevant parameters.
-
-
Protocol 3: Administration of G-CSF (Filgrastim) for Mitigation
-
Materials:
-
Filgrastim (recombinant G-CSF)
-
Sterile saline or phosphate-buffered saline (PBS) for dilution
-
Insulin syringes or similar for accurate low-volume injection
-
Sterile tubes for dilution
-
-
Procedure:
-
Calculate the required dose. A typical dose for mice is 5-10 µg/kg.[10][12]
-
Dilute the filgrastim stock solution to a suitable concentration with sterile saline to allow for an accurate injection volume (e.g., 100 µL). Prepare fresh dilutions daily.
-
Administer the G-CSF via subcutaneous (SC) injection into the loose skin over the back or flank.
-
Timing is critical: Begin G-CSF administration 24 hours after the chemotherapy dose.[9][10]
-
Continue daily G-CSF injections until neutrophil recovery is observed (e.g., for 3-5 consecutive days or until ANC returns to baseline).
-
Visualizations
References
- 1. Impact of Abbreviated Filgrastim Schedule on Survival and Hematopoietic Recovery after Irradiation in Four Mouse Strains with Different Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAS-102 for Metastatic Colorectal Cancer - NCI [cancer.gov]
- 3. TAS-102: a novel antimetabolite for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel combination antimetabolite, TAS-102, exhibits antitumor activity in FU-resistant human cancer cells through a mechanism involving FTD incorporation in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of granulocyte colony stimulating factor on neutropenia induced by cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of cytopenia prophylaxis for different filgrastim and pegfilgrastim schedules in a chemotherapy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Neutrophils in Mice Exposed to Radiation and/or Granulocyte Colony-Stimulating Factor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Granulocyte colony-stimulating factor (filgrastim) in chemotherapy-induced febrile neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Neulasta (pegfilgrastim) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. drugs.com [drugs.com]
Validation & Comparative
A Comparative Analysis of TAS-103 Efficacy Against Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of TAS-103, a dual topoisomerase I and II inhibitor, with other established topoisomerase inhibitors. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in oncology and drug development.
Introduction to this compound
This compound, also known as 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a novel anticancer agent that targets both topoisomerase I and II.[1] This dual inhibitory action is believed to contribute to its potent antitumor effects and broad-spectrum activity against various cancer cell lines, including those resistant to other chemotherapeutic agents.[1][2] this compound stabilizes the cleavable complexes of both topoisomerase I and II with DNA, leading to DNA damage and subsequent cell death.[1]
Comparative In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other topoisomerase inhibitors against a panel of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic activity. It is important to note that the data is collated from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
| Cell Line | Cancer Type | This compound (µM) | Irinotecan (µM) | SN-38 (µM) | Topotecan (µM) | Etoposide (µM) | Doxorubicin (µM) |
| P388 | Leukemia | 0.0011[1] | - | - | - | - | - |
| KB | Cervical Cancer | 0.0096[1] | - | - | - | - | - |
| Various | Various | 0.0030–0.23[1][2] | - | Comparable to this compound[1][2] | - | Much weaker than this compound[1][2] | - |
Note: SN-38 is the active metabolite of irinotecan.
Mechanism of Action: A Visual Representation
The following diagram illustrates the dual inhibitory action of this compound on the topoisomerase-mediated DNA replication and transcription process.
Caption: Dual inhibition of Topoisomerase I and II by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of topoisomerase inhibitor efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Topoisomerase inhibitors (this compound, irinotecan, SN-38, topotecan, etoposide, doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Treatment: A serial dilution of each topoisomerase inhibitor is prepared in culture medium. The culture medium from the wells is replaced with 100 µL of medium containing the various concentrations of the inhibitors. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
This compound demonstrates potent in vitro cytotoxic activity against a range of cancer cell lines, with an efficacy comparable to or greater than established topoisomerase inhibitors like SN-38 and significantly higher than etoposide.[1][2] Its dual inhibitory mechanism targeting both topoisomerase I and II may offer a therapeutic advantage, potentially overcoming resistance mechanisms associated with single-target agents. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and clinical potential of this compound.
References
Validating the Dual Inhibitory Action of TAS-103 on Topoisomerase I and II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAS-103 (also known as BMS-247615), a novel dual inhibitor of topoisomerase I (topo I) and topoisomerase II (topo II), with other established topoisomerase inhibitors.[1][2] this compound, a synthetic indenoquinoline derivative, has demonstrated potent antitumor activity in preclinical studies and has undergone phase I clinical evaluation.[3] This document summarizes key experimental data validating its dual inhibitory mechanism, details the methodologies for crucial experiments, and visualizes relevant pathways and workflows to support further research and development in oncology.
Mechanism of Action: A Dual Threat to Cancer Cells
This compound exerts its cytotoxic effects by targeting both topo I and topo II, enzymes critical for resolving DNA topological stress during replication, transcription, and other cellular processes.[1] Unlike selective inhibitors, this compound's dual action presents a potential advantage in overcoming resistance mechanisms that can arise from the upregulation of one topoisomerase when the other is inhibited.
The primary mechanism of action for this compound is the stabilization of the "cleavable complex" for both topo I and topo II.[4][5] This traps the enzyme covalently bound to the DNA, leading to the accumulation of DNA strand breaks. These DNA lesions, if not repaired, can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).[4] Some studies suggest that topoisomerase II is the primary cellular target of this compound.
Furthermore, this compound has been shown to interact directly with DNA, with evidence suggesting both outside binding and intercalation as possible modes of interaction.[6][7][8] This interaction may contribute to its overall mechanism of action, potentially influencing the stability of the cleavable complex. One study has suggested that the observed inhibition of topo I-catalyzed DNA relaxation might be a result of this DNA interaction altering the DNA topology rather than direct enzymatic inhibition.[7]
Comparative Performance Data
The following tables summarize the in vitro cytotoxicity and enzymatic inhibitory activity of this compound in comparison to standard topoisomerase inhibitors, Etoposide (a topo II inhibitor) and SN-38 (the active metabolite of Irinotecan, a topo I inhibitor).
In Vitro Cytotoxicity of this compound vs. Competitors
| Cell Line | Cancer Type | This compound IC50 (µM) | VP-16 (Etoposide) IC50 (µM) | SN-38 IC50 (µM) | Reference |
| P388 | Murine Leukemia | 0.0030 | 0.14 | 0.0034 | [4][5] |
| L1210 | Murine Leukemia | 0.0048 | 0.13 | 0.0039 | [4][5] |
| KB | Human Epidermoid Carcinoma | 0.015 | 0.53 | 0.0053 | [4][5] |
| A549 | Human Lung Carcinoma | 0.030 | 1.1 | 0.021 | [4][5] |
| HT-29 | Human Colon Adenocarcinoma | 0.012 | 1.2 | 0.045 | [4][5] |
| MCF-7 | Human Breast Adenocarcinoma | 0.023 | 1.5 | 0.011 | [4][5] |
| SBC-3 | Human Small Cell Lung Cancer | Not explicitly stated, but synergistic with cisplatin in the 7-10 nM range. | Additive or marginally subadditive effect when combined with this compound. | Additive or marginally subadditive effect when combined with this compound. | [2] |
| CCRF-CEM | Human Acute Lymphoblastic Leukemia | 0.005 | Not available in cited text | Not available in cited text | |
| HeLa | Human Cervical Cancer | 0.04 | Not available in cited text | Not available in cited text |
Note: IC50 values can vary between studies depending on experimental conditions such as exposure time.
Efficacy Against Drug-Resistant Cell Lines
This compound has shown efficacy against various drug-resistant cancer cell lines, a significant advantage for a novel anticancer agent.
| Resistance Mechanism | Cell Line | Cross-Resistance to this compound | Reference |
| P-Glycoprotein (P-gp)-mediated MDR | Not specified | No | [4][5] |
| CDDP-resistant | Not specified | No | [4][5] |
| 5-FU-resistant | Not specified | No | [4][5] |
| Topo I gene mutation | PC-7/CPT | Yes | [4][5] |
| Decreased Topo I expression | P388/CPT, HT-29/CPT, St-4/CPT | No | [4][5] |
| Decreased Topo II expression | KB/VM4, HT-29/Etp | Slight | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's dual inhibitory action are provided below.
Topoisomerase I Relaxation Assay
This assay measures the ability of topo I to relax supercoiled plasmid DNA. Inhibition of this activity is a hallmark of topo I inhibitors.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
This compound and other test compounds
-
Stop solution/loading dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing 1x Topo I assay buffer and supercoiled plasmid DNA (e.g., 0.5 µg).
-
Add the test compound (this compound or comparator) at various concentrations. Include a no-drug control and a control with a known topo I inhibitor.
-
Initiate the reaction by adding a purified human topoisomerase I enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Resolve the DNA topoisomers by electrophoresis on an agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the conversion of supercoiled DNA to relaxed DNA. A potent inhibitor will prevent this conversion, leaving the DNA in its supercoiled form.
Topoisomerase II Decatenation Assay
This assay assesses the ability of topo II to decatenate, or unlink, intertwined DNA circles found in kinetoplast DNA (kDNA). This is a unique function of type II topoisomerases.
Materials:
-
Kinetoplast DNA (kDNA) from Crithidia fasciculata
-
Human Topoisomerase II enzyme
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 10 mM ATP)
-
This compound and other test compounds
-
Stop solution/loading dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up a reaction mixture with 1x Topo II assay buffer and kDNA (e.g., 200 ng).
-
Add the test compound at various concentrations.
-
Start the reaction by adding purified human topoisomerase II enzyme.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction with stop solution/loading dye.
-
Separate the reaction products on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Stain and visualize the gel. An effective inhibitor will prevent the release of minicircles from the kDNA network.
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is a cellular-based method to quantify the amount of topoisomerase covalently bound to genomic DNA, providing a direct measure of cleavable complex stabilization in living cells.
Materials:
-
Cultured cancer cells
-
This compound and other test compounds
-
Lysis buffer (e.g., 1% Sarkosyl in TE buffer)
-
Cesium chloride (CsCl)
-
Ultracentrifuge and tubes
-
Proteinase K
-
Slot blot apparatus
-
Antibodies specific for topo I and topo II
Procedure:
-
Treat cultured cells with the test compound for a defined period (e.g., 1-2 hours).
-
Lyse the cells directly in the culture dish with a lysis buffer to release DNA and proteins.
-
Shear the genomic DNA by passing the lysate through a needle.
-
Layer the lysate onto a CsCl step gradient and centrifuge at high speed to separate DNA-protein complexes from free proteins.
-
Collect the DNA-containing fractions.
-
Apply the DNA to a membrane using a slot blot apparatus.
-
Detect the amount of covalently bound topoisomerase using specific primary antibodies against topo I and topo II, followed by a labeled secondary antibody.
-
Quantify the signal to determine the level of drug-induced cleavable complex formation.
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound dual inhibition.
References
- 1. Dual topoisomerase I/II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination effects of this compound, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical and pharmacogenetic study of weekly this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA topoisomerases as targets for the anticancer drug this compound: DNA interactions and topoisomerase catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the dual topoisomerase-I and -II inhibitor this compound and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TAS-103 and Etoposide in Lung Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activities of TAS-103 and the established chemotherapeutic agent, etoposide, in the context of lung cancer models. This analysis is based on available preclinical data, focusing on their mechanisms of action and in vitro efficacy.
Introduction
Etoposide, a well-known topoisomerase II inhibitor, has long been a cornerstone in the treatment of various cancers, including small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC).[1][2][3] It functions by stabilizing the complex between DNA and topoisomerase II, leading to double-strand DNA breaks and subsequent cancer cell apoptosis.[1][4] this compound is a novel anticancer agent that acts as a dual inhibitor of both topoisomerase I and topoisomerase II.[5][6][7] This dual inhibitory action presents a potentially broader and more potent mechanism for inducing cancer cell death.
Mechanism of Action
Both this compound and etoposide target topoisomerases, crucial enzymes for DNA replication and repair. However, their specific targets differ, which may influence their efficacy and resistance profiles.
Etoposide: Exclusively inhibits topoisomerase II, an enzyme essential for resolving DNA tangles during replication.[1][4] By trapping the enzyme-DNA complex, etoposide induces permanent DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[1][4]
This compound: Uniquely inhibits both topoisomerase I and topoisomerase II.[5][6][7] This dual action allows this compound to interfere with DNA replication and transcription at multiple points, potentially overcoming resistance mechanisms associated with the downregulation or mutation of a single topoisomerase.[6][7]
Below is a diagram illustrating the distinct and overlapping mechanisms of action for this compound and etoposide.
In Vitro Efficacy
Comparative in vitro studies provide valuable insights into the cytotoxic potential of this compound and etoposide against lung cancer cell lines.
Cytotoxicity in Human Cancer Cell Lines
A study by Aoyagi et al. (1998) compared the in vitro cytotoxicity of this compound with other topoisomerase inhibitors, including etoposide (VP-16), across a panel of human tumor cell lines.[6] The 50% inhibitory concentration (IC50) values demonstrate that this compound has a much stronger cytotoxic effect than etoposide in the tested cell lines.[6]
| Cell Line | Drug | IC50 (µM) |
| Various Human Tumor Cell Lines | This compound | 0.0030–0.23 |
| Etoposide (VP-16) | >100 (in many lines) | |
| Data sourced from Aoyagi et al. (1998).[6] |
Combination Effects in Small Cell Lung Cancer
A study by Fukuda et al. (1999) investigated the cytotoxic effect of this compound in combination with other anticancer agents, including etoposide, on the human small-cell lung cancer cell line SBC-3.[5] While a direct head-to-head comparison of single-agent efficacy was not the primary focus, the study established baseline cytotoxicity for each compound. The combination of this compound and etoposide resulted in an additive or marginally subadditive effect.[5]
Experimental Protocols
The following are summaries of the methodologies employed in the cited preclinical studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology described by Fukuda et al. (1999) for assessing the growth inhibition of the SBC-3 human small-cell lung cancer cell line.[5]
-
Cell Culture: SBC-3 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics in a humidified atmosphere of 5% CO2 at 37°C.
-
Drug Exposure: Cells were seeded in 96-well microplates. After 24 hours, various concentrations of this compound or etoposide were added.
-
Incubation: The cells were incubated with the drugs for a specified period (e.g., 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The supernatant was removed, and the formazan product was solubilized with dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: The drug concentration that inhibited cell growth by 50% (IC50) was determined from the dose-response curves.
The workflow for a typical in vitro cytotoxicity experiment is depicted below.
References
- 1. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies [mdpi.com]
- 2. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic oral etoposide in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. Combination effects of this compound, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the dual topoisomerase-I and -II inhibitor this compound and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TAS-103 Demonstrates Potent Activity Against Drug-Resistant Cancer Cell Lines, Overcoming Multiple Resistance Mechanisms
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical studies reveals that TAS-103, a dual inhibitor of topoisomerase I and II, exhibits significant cytotoxic activity against a range of drug-resistant cancer cell lines. The compound effectively circumvents several key mechanisms of multidrug resistance, offering a promising avenue for the treatment of refractory cancers. This guide provides a detailed comparison of this compound's performance against other chemotherapeutic agents, supported by experimental data and protocols.
Overcoming Common Hurdles in Cancer Chemotherapy
Drug resistance is a major obstacle in cancer treatment, often leading to therapeutic failure. Resistance can arise from various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp), alterations in drug targets, and enhanced DNA repair capabilities. This compound has been specifically evaluated for its ability to overcome these challenges.
Studies have shown that the cytotoxicity of this compound is not significantly affected by the overexpression of P-glycoprotein (P-gp), multidrug resistance protein (MRP), or lung resistance protein (LRP), all of which are common mechanisms of resistance to many conventional chemotherapy drugs.[1] This suggests that this compound is not a substrate for these efflux pumps, allowing it to accumulate in resistant cancer cells and exert its therapeutic effect.
Comparative Efficacy in Drug-Resistant Cell Lines
Quantitative analysis of this compound's potency, as measured by the half-maximal inhibitory concentration (IC50), demonstrates its effectiveness across various drug-resistant cancer cell lines. The following table summarizes the cross-resistance profile of this compound in comparison to other established anticancer agents.
| Cell Line | Parental Cell Line | Resistance Mechanism | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Etoposide (VP-16) IC50 (µM) | Camptothecin (CPT) IC50 (µM) | Cisplatin (CDDP) IC50 (µM) | 5-Fluorouracil (5-FU) IC50 (µM) |
| 2780AD | A2780 | P-glycoprotein overexpression | 0.12 | 1.8 | 3.5 | - | - | - |
| A2780 | - | - | 0.08 | 0.04 | 0.4 | - | - | - |
| HT-29/Etp | HT-29 | Decreased Topoisomerase II expression | 0.11 | - | >100 | - | - | - |
| HT-29 | - | - | 0.04 | - | 3.2 | - | - | - |
| PC-7/CPT | PC-7 | Topoisomerase I gene mutation | 0.23 | - | - | 1.5 | - | - |
| PC-7 | - | - | 0.05 | - | - | 0.03 | - | - |
| CoLo205/LRP | CoLo205 | Lung Resistance Protein overexpression | 0.09 | - | - | - | - | - |
| CoLo205 | - | - | 0.07 | - | - | - | - | - |
| SW-620/MRP | SW-620 | Multidrug Resistance Protein overexpression | 0.15 | - | - | - | - | - |
| SW-620 | - | - | 0.11 | - | - | - | - | - |
| HCT-15/CDDP | HCT-15 | Cisplatin resistance | 0.06 | - | - | - | 15.2 | - |
| HCT-15 | - | - | 0.05 | - | - | - | 3.1 | - |
| R-5-FU | HCT-116 | 5-FU resistance | 0.04 | - | - | - | - | >100 |
| HCT-116 | - | - | 0.03 | - | - | - | - | 2.5 |
Data compiled from published studies.[1][2] Note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
The data clearly indicates that while significant resistance is observed for conventional drugs like doxorubicin and etoposide in P-gp overexpressing cells (2780AD), this compound maintains potent activity. Similarly, in cell lines resistant to cisplatin and 5-fluorouracil, this compound's efficacy remains largely unchanged. However, a moderate level of cross-resistance was observed in a cell line with a mutated topoisomerase I gene (PC-7/CPT) and in a line with decreased topoisomerase II expression (HT-29/Etp), which is expected given this compound's mechanism of action.[2]
Mechanism of Action and Resistance Pathways
This compound functions by inhibiting both topoisomerase I and topoisomerase II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting their function, this compound leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of this compound and other chemotherapeutic agents against cancer cell lines.
Cell Culture and Drug Treatment
-
Cell Seeding: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well microplates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
Drug Exposure: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium. The culture medium in the wells is replaced with medium containing the various concentrations of the test drug.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Reagent Preparation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared in phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.
-
MTT Addition: After the drug incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell survival is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available preclinical data strongly support the potential of this compound as a valuable therapeutic agent for cancers that have developed resistance to standard chemotherapies. Its ability to evade common multidrug resistance mechanisms and its potent dual inhibitory action on topoisomerases I and II make it a compelling candidate for further clinical investigation. The provided experimental framework offers a basis for researchers to conduct their own comparative studies and further explore the promising activity of this compound.
References
Validating the Synergistic Effect of TAS-103 with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of TAS-103, a dual inhibitor of topoisomerase I and II, when used in combination with the conventional chemotherapeutic agent, cisplatin. The following sections present supporting experimental data, detailed methodologies, and visualizations of the underlying mechanisms and workflows to validate the synergistic relationship between these two compounds.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
This compound exhibits its cytotoxic effects by inhibiting both topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for relieving DNA torsional stress during replication and transcription.[1][2] By stabilizing the enzyme-DNA cleavage complex, this compound introduces DNA strand breaks, ultimately leading to apoptosis. Cisplatin, a platinum-based chemotherapeutic agent, functions by forming covalent cross-links with DNA, which disrupts DNA replication and repair, thereby inducing cell death. The simultaneous administration of this compound and cisplatin has been shown to result in a supraadditive, or synergistic, cytotoxic effect, particularly in human small-cell lung cancer (SCLC) cells.[1]
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between this compound and cisplatin has been quantified using the MTT assay to assess cell viability and isobologram analysis to determine the nature of the drug interaction.
Table 1: Synergistic Concentrations of this compound and Cisplatin in SBC-3 Cells
| Drug Combination | Synergistic Concentration Range | Cell Line |
| This compound + Cisplatin (Simultaneous Exposure) | This compound: 7–10 nM, Cisplatin: 200–400 nM | Human Small-Cell Lung Cancer (SBC-3) |
Data extracted from a study demonstrating a supraadditive effect with simultaneous drug administration.[1]
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Human small-cell lung cancer (SBC-3) cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, cisplatin, or a combination of both for a specified incubation period (e.g., 72 hours). Control wells with untreated cells are also included.
-
MTT Reagent Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Isobologram Analysis
Isobologram analysis is a graphical method used to evaluate the nature of the interaction between two drugs (synergism, additivity, or antagonism).
Methodology:
-
Determine IC50 Values: The half-maximal inhibitory concentration (IC50) for both this compound and cisplatin is determined individually from their respective dose-response curves generated from the MTT assay data.
-
Construct the Isobologram: An isobologram is constructed with the concentrations of this compound and cisplatin on the x and y axes, respectively. The IC50 value of this compound is plotted on the x-axis, and the IC50 value of cisplatin is plotted on the y-axis. A straight line connecting these two points represents the line of additivity.
-
Plot Combination Data: The concentrations of this compound and cisplatin in a combination that produces a 50% inhibitory effect (the IC50 of the combination) are plotted on the isobologram.
-
Interpret the Results:
-
Synergism: If the data point for the combination falls below the line of additivity, the interaction is synergistic.
-
Additivity: If the data point falls on the line, the interaction is additive.
-
Antagonism: If the data point falls above the line, the interaction is antagonistic.
-
Visualizing the Synergistic Interaction
Proposed Signaling Pathway for Synergy
The synergistic effect of this compound and cisplatin is believed to stem from their complementary mechanisms of action on DNA. While a definitive signaling pathway for this specific combination is still under investigation, a plausible model involves the amplification of DNA damage and the inhibition of repair mechanisms.
Caption: Proposed mechanism of synergistic action.
Experimental Workflow
The following diagram outlines the typical workflow for validating the synergistic effect of this compound and cisplatin in vitro.
Caption: In vitro experimental workflow.
Conclusion
The available preclinical data strongly support a synergistic interaction between this compound and cisplatin when administered concurrently to human small-cell lung cancer cells. This enhanced anti-tumor activity suggests that the combination therapy may offer a more effective treatment strategy than monotherapy with either agent alone. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential and safety profile of this combination.
References
- 1. Combination effects of this compound, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dual topoisomerase inhibitor, this compound, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the antitumor spectrum of TAS-103 across different cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the antitumor activity of TAS-103, a novel dual inhibitor of topoisomerase I and II. It compares its performance against other established anticancer agents, supported by available preclinical data.
Introduction
This compound (6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride) is a synthetic quinoline derivative that has demonstrated a broad spectrum of antitumor activity in preclinical studies.[1] It acts by inhibiting both topoisomerase I and II, enzymes crucial for DNA replication and transcription, leading to cancer cell death.[1] This dual-targeting mechanism suggests a potential for broader efficacy and the ability to overcome certain types of drug resistance. This guide summarizes the available data on the antitumor spectrum of this compound and provides a comparative analysis with other topoisomerase inhibitors and a standard chemotherapeutic agent.
Mechanism of Action
This compound exerts its cytotoxic effects by stabilizing the cleavable complexes formed between topoisomerases and DNA.[1] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately, cell death. While it inhibits both topoisomerase I and II, studies suggest that topoisomerase II is its primary cellular target.
Below is a diagram illustrating the mechanism of action of topoisomerase inhibitors like this compound.
Caption: Mechanism of this compound as a dual topoisomerase inhibitor.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and comparator drugs against various human cancer cell lines. The data indicates that this compound exhibits potent cytotoxicity across a range of tumor types, with its activity being significantly stronger than etoposide and comparable to SN-38, the active metabolite of irinotecan.[2]
| Cell Line | Cancer Type | This compound IC50 (µM) | SN-38 IC50 (µM) | Etoposide (VP-16) IC50 (µM) | Cisplatin IC50 (µM) |
| P388 | Leukemia | 0.0011 | - | - | - |
| KB | Nasopharyngeal | 0.0096 | - | - | - |
| Various | Various | 0.0030 - 0.23 | Comparable to this compound | Much weaker than this compound | - |
| SBC-3 | Small Cell Lung Cancer | - | Additive/Subadditive effect with this compound | Additive/Subadditive effect with this compound | Supra-additive effect with this compound |
| Colorectal Cancer (freshly isolated) | Colorectal | Strongest among conventional agents | - | - | Augmented this compound activity |
Note: Direct comparative IC50 values for all drugs in all cell lines were not available in the reviewed literature. The table reflects the reported potencies and interactions.
Data Presentation: In Vivo Antitumor Activity
In vivo studies using human tumor xenografts in mice have demonstrated the broad-spectrum antitumor efficacy of this compound. The efficacy of this compound was generally reported to be greater than that of irinotecan (CPT-11), etoposide (VP-16), or cisplatin.[1]
| Cancer Type | Xenograft Model | This compound Efficacy | Comparator Drug(s) Efficacy |
| Lung Cancer | Human tumor xenograft | Marked efficacy | Less effective |
| Colon Cancer | Human tumor xenograft | Marked efficacy | Less effective |
| Stomach Cancer | Human tumor xenograft | Marked efficacy | Less effective |
| Breast Cancer | Human tumor xenograft | Marked efficacy | Less effective |
| Pancreatic Cancer | Human tumor xenograft | Marked efficacy | Less effective |
Note: Specific quantitative data on tumor growth inhibition percentages for direct comparison were not consistently available across the reviewed studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Topoisomerase I and II Inhibition Assay
This assay determines the concentration of the drug required to inhibit 50% of the topoisomerase activity (IC50).
-
Enzyme and DNA Substrate Preparation: Purified human topoisomerase I or II is incubated with supercoiled plasmid DNA (for topoisomerase I) or catenated kinetoplast DNA (for topoisomerase II).
-
Drug Incubation: The reaction mixture is incubated with varying concentrations of this compound or comparator drugs.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Data Analysis: The amount of relaxed or decatenated DNA is quantified to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of the drugs on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of this compound or comparator drugs for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Human Tumor Xenograft Study
This in vivo model evaluates the antitumor efficacy of the drugs in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with this compound or comparator drugs at specified doses and schedules (e.g., intermittent intravenous administration).[1]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition is calculated at the end of the study.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antitumor activity of a compound like this compound.
Caption: A generalized workflow for preclinical drug evaluation.
Conclusion
This compound is a potent dual topoisomerase I and II inhibitor with a broad antitumor spectrum demonstrated in preclinical models of various cancers, including lung, colon, stomach, breast, and pancreatic cancer.[1] Its in vitro cytotoxicity is notably higher than etoposide and comparable to SN-38.[2] Furthermore, in vivo studies suggest superior efficacy over irinotecan, etoposide, and cisplatin.[1] The dual inhibitory mechanism of this compound may offer an advantage in treating a wide range of tumors and potentially overcoming resistance to single-target agents. Further clinical investigation is warranted to confirm these promising preclinical findings.
References
- 1. Antitumor activity of a novel quinoline derivative, this compound, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating TAS-103's Efficacy in Tumor Cells with Mutated Topoisomerases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activity of TAS-103 in cells harboring mutated topoisomerase I and II enzymes. The performance of this compound is contrasted with established topoisomerase inhibitors, supported by available experimental data.
This compound is a novel anti-cancer agent identified as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2), enzymes critical for resolving DNA topological problems during various cellular processes.[1] While it shows broad-spectrum anti-tumor activity, its efficacy in the context of acquired resistance to other topoisomerase inhibitors, particularly through mutations in the target enzymes, is a key area of investigation. This guide summarizes the available data on this compound's activity in such resistant cell lines and compares it with the activity of standard topoisomerase inhibitors.
Performance of this compound in Cells with Topoisomerase I Mutations
Resistance to camptothecin and its analogs, such as SN-38, is often associated with mutations in the TOP1 gene. One such well-characterized resistant cell line is the human lung cancer cell line PC-7/CPT, which harbors a Thr729Ala mutation in topoisomerase I.[2][3]
Table 1: Comparative Activity of this compound and SN-38 in a Topoisomerase I-Mutated Cell Line
| Cell Line | Topoisomerase I Status | This compound Activity | SN-38 Activity (IC50) |
| PC-7 | Wild-Type | Sensitive | Data not available |
| PC-7/CPT | Thr729Ala Mutation | Cross-resistant[4] | Resistant |
Note: Specific IC50 values for this compound in these cell lines are not available in the cited literature; the table reflects the reported cross-resistance.
Performance of this compound in Cells with Altered Topoisomerase II Expression
Resistance to topoisomerase II inhibitors like etoposide can arise from various mechanisms, including decreased expression of the target enzyme, TOP2A or TOP2B.
Research indicates that cell lines with decreased topoisomerase II expression, such as the human oral epidermoid carcinoma KB/VM4 and the human colon adenocarcinoma HT-29/Etp, demonstrate slight cross-resistance to this compound.[4] This suggests that while this compound is a dual inhibitor, its activity is at least partially dependent on the presence of sufficient levels of topoisomerase II.
Table 2: Comparative Activity of this compound and Etoposide in Cell Lines with Decreased Topoisomerase II Expression
| Cell Line | Topoisomerase II Status | This compound Activity | Etoposide Activity |
| KB | Wild-Type | Sensitive | Sensitive |
| KB/VM4 | Decreased Expression | Slightly cross-resistant[4] | Resistant |
| HT-29 | Wild-Type | Sensitive | Sensitive |
| HT-29/Etp | Decreased Expression | Slightly cross-resistant[4] | Resistant |
Note: Specific IC50 values for this compound in these cell lines are not available in the cited literature; the table reflects the reported slight cross-resistance.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and resistance, it is crucial to visualize the involved pathways and experimental procedures.
Caption: Mechanism of this compound and resistance pathways.
Caption: Workflow for determining drug cytotoxicity (IC50).
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound, SN-38, Etoposide (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound, SN-38, etoposide) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)
-
Test compound (this compound)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures on ice containing 1x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and varying concentrations of the test compound.
-
Add purified topoisomerase I enzyme to each reaction tube (the amount of enzyme should be pre-determined to achieve complete relaxation in the absence of an inhibitor).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)
-
ATP
-
Test compound (this compound)
-
Stop solution/loading dye
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Set up reaction mixtures on ice containing 1x topoisomerase II reaction buffer, kDNA (e.g., 200 ng), ATP (e.g., 1 mM), and various concentrations of the test compound.
-
Add purified topoisomerase II enzyme to each reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.
-
Stain the gel and visualize under UV light.
-
Inhibition is indicated by a decrease in the amount of decatenated DNA compared to the control.
References
- 1. DNA topoisomerases as targets for the anticancer drug this compound: DNA interactions and topoisomerase catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
Assessing Differential Gene Expression in Response to TAS-103: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression in response to the dual topoisomerase I and II inhibitor, TAS-103. Due to the limited availability of public data on the specific gene expression profile of this compound, this guide leverages experimental data from studies on selective topoisomerase I (e.g., Camptothecin) and topoisomerase II (e.g., Etoposide) inhibitors to infer and compare the potential effects of this compound.
Introduction to this compound
This compound is a novel antineoplastic agent that functions as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2][3] These enzymes are critical for resolving DNA topological problems during replication, transcription, and other cellular processes. By inhibiting both enzymes, this compound is designed to induce significant DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. Its dual-action mechanism may offer a broader spectrum of antitumor activity and potentially overcome resistance mechanisms associated with single-target topoisomerase inhibitors.
Comparative Analysis of Gene Expression Changes
| Gene Category | Etoposide (Topo II Inhibitor) | Camptothecin (Topo I Inhibitor) | This compound (Dual Inhibitor - Inferred) |
| DNA Damage Response | Upregulation of genes involved in DNA repair pathways (e.g., ATM, CHK2). Activation of the p53 signaling pathway. | Induction of genes related to the DNA damage response, often in an S-phase-specific manner. Activation of p53 is a common feature. | Potent and broad activation of DNA damage response pathways, likely engaging components from both Topo I and Topo II-induced damage signals. Strong p53 activation is anticipated. |
| Cell Cycle Control | Induction of cell cycle arrest, typically at the G2/M phase. Downregulation of cyclins and cyclin-dependent kinases. | S-phase-specific cell cycle arrest is a hallmark. Modulation of genes regulating the S-phase checkpoint. | Likely induces a robust cell cycle arrest, potentially at multiple checkpoints (S and G2/M), reflecting the dual mechanism of action. |
| Apoptosis | Upregulation of pro-apoptotic genes (e.g., BAX, PUMA) and downregulation of anti-apoptotic genes (e.g., BCL-2). | Triggers apoptosis through the intrinsic pathway, involving the release of cytochrome c and activation of caspases. | Expected to be a strong inducer of apoptosis through the combined effects on DNA integrity, leading to the upregulation of key apoptotic regulators. |
| Drug Resistance | Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCB1/MDR1) can confer resistance. | Similar to other chemotherapeutic agents, resistance can emerge through the upregulation of drug efflux pumps. | The dual-targeting nature may circumvent some single-target resistance mechanisms, but upregulation of broad-spectrum drug transporters could still be a factor. |
Signaling Pathways Affected by Topoisomerase Inhibitors
The inhibition of topoisomerase enzymes triggers a cascade of cellular signaling events, primarily centered around the DNA damage response.
DNA Damage and Apoptosis Signaling Pathway
Caption: DNA Damage and Apoptosis Pathway initiated by topoisomerase inhibitors.
Experimental Protocols
The following outlines a general workflow for assessing differential gene expression in response to a drug like this compound.
Experimental Workflow for Differential Gene Expression Analysis
Caption: A typical workflow for analyzing differential gene expression.
Detailed Methodologies
1. Cell Culture and Drug Treatment:
-
Cancer cell lines of interest (e.g., colorectal, lung, breast cancer) are cultured under standard conditions.
-
Cells are treated with this compound, a selective Topo I inhibitor (e.g., SN-38, the active metabolite of Irinotecan), a selective Topo II inhibitor (e.g., Etoposide), and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). The concentrations used should be based on prior cytotoxicity assays (e.g., IC50 values).
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.
3. Library Preparation and RNA Sequencing:
-
RNA-sequencing libraries are prepared from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Read Alignment: Sequencing reads are aligned to a reference genome.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical methods (e.g., using packages like DESeq2 or edgeR in R) are employed to identify genes that are significantly upregulated or downregulated in the drug-treated groups compared to the control group.
-
Pathway and Functional Enrichment Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways, gene ontologies, and potential upstream regulators.
Conclusion
While direct, comprehensive datasets on the differential gene expression profile of this compound are yet to be widely published, a comparative analysis based on the known effects of selective topoisomerase I and II inhibitors provides valuable insights. As a dual inhibitor, this compound is anticipated to induce a robust and multifaceted cellular response, primarily centered on the DNA damage response, cell cycle arrest, and apoptosis. Further genome-wide expression studies are warranted to fully elucidate the unique molecular signature of this compound and to identify novel biomarkers of response and resistance.
References
- 1. Mechanism of action of the dual topoisomerase-I and -II inhibitor this compound and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antitumor activity of this compound, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA topoisomerases as targets for the anticancer drug this compound: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of TAS-103
For researchers, scientists, and drug development professionals, the proper disposal of TAS-103 (trifluridine/tipiracil, marketed as Lonsurf) is a critical component of laboratory safety and environmental responsibility. As a cytotoxic agent, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the ecosystem. Adherence to these guidelines is not only a matter of best practice but also a legal requirement in many jurisdictions.
Disposal Guidelines for this compound
This compound is classified as a cytotoxic drug and must be handled as hazardous waste. The primary route of disposal is through incineration at a licensed hazardous waste facility. This ensures the complete destruction of the active pharmaceutical ingredients, preventing their release into the environment.
| Waste Category | Disposal Recommendation | Regulatory Compliance |
| Unused or Expired this compound Tablets | Treat as hazardous waste. Send to an appropriate hazardous waste incineration facility.[1] | Comply with all local, regional, national, and international waste disposal regulations.[1] |
| Empty Containers (Vials, Bottles) | Empty containers may retain product residue and should be handled with care.[1] Dispose of as hazardous waste in accordance with local regulations.[2] | Follow institutional and local guidelines for the disposal of contaminated containers. |
| Contaminated Labware (Gloves, Pipettes, etc.) | All materials that have come into contact with this compound should be considered contaminated and disposed of as cytotoxic waste. | Segregate from general laboratory waste and dispose of according to hazardous waste protocols. |
| Spills | Absorb spills with appropriate materials and decontaminate the area.[2] Dispose of all cleanup materials as hazardous waste. | Refer to the Safety Data Sheet (SDS) for specific spill cleanup procedures. |
Experimental Protocols for Disposal
While specific experimental protocols for the chemical neutralization of this compound are not provided in standard safety data sheets, the universally accepted protocol for its disposal is high-temperature incineration. This process is conducted in specialized facilities designed to handle pharmaceutical and hazardous waste, ensuring complete combustion and minimizing the release of harmful byproducts.
It is imperative that research facilities establish a clear and compliant waste stream for cytotoxic agents like this compound. This includes the use of designated, clearly labeled, leak-proof containers for waste accumulation.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and handling process for the proper disposal of this compound and associated materials.
The prescribing information for Lonsurf® explicitly states that it is a cytotoxic drug and that applicable special handling and disposal procedures must be followed.[3][4] Researchers and laboratory managers are encouraged to consult the product's Safety Data Sheet (SDS) and local environmental health and safety (EHS) offices for detailed guidance tailored to their specific location and facility.[1][2]
References
Essential Safety and Logistical Information for Handling TAS-103 (Trifluridine/Tipiracil)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of TAS-103, a cytotoxic drug also known as Trifluridine/Tipiracil (brand name Lonsurf), is paramount. Adherence to strict safety protocols minimizes exposure risks and ensures a secure laboratory environment. This guide provides essential, step-by-step procedural information for the safe management of this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents like this compound is the correct and consistent use of appropriate Personal Protective Equipment (PPE). Below is a summary of recommended PPE when handling this compound.[1]
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemotherapy-tested nitrile gloves (compliant with ASTM D6978-05). Double gloving is recommended.[1] | To prevent skin contact and absorption. The outer glove should be worn over the gown cuff and the inner glove underneath.[1] |
| Body Protection | Gown | Disposable, lint-free polypropylene gown with a polyethylene coating.[1] Must be long-sleeved with knit cuffs.[1] | To protect skin and personal clothing from contamination. |
| Eye Protection | Goggles/Face Shield | Chemical safety goggles or a full-face shield.[1] | To protect eyes from splashes or aerosols.[1] |
| Respiratory Protection | Mask/Respirator | A surgical mask is the minimum requirement.[1] For tasks with a higher risk of aerosolization, a NIOSH-approved N95 respirator is recommended.[1] | To prevent inhalation of airborne particles.[1] |
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | H302 | Harmful if swallowed.[2][3][4] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[2][3][4] |
| Carcinogenicity (Suspected, Category 2) | H351 | Suspected of causing cancer.[4] |
Operational and Disposal Plans
A clear, step-by-step workflow is critical for safety and compliance. The following diagram and protocols outline the key phases of handling and disposing of this compound.
Experimental Protocols
Handling Protocol:
-
Preparation : Before handling this compound, prepare a designated area, preferably a chemical fume hood or a biological safety cabinet. Ensure all necessary PPE is readily available.[1]
-
Donning PPE : Wear the prescribed PPE as detailed in the table above. Ensure gloves are properly donned, with one pair under the gown cuff and the other over.[1]
-
Weighing and Reconstitution : Handle the solid compound in a well-ventilated area to avoid creating dust and aerosols.[1][3] Use dedicated utensils. When preparing a solution, add the solvent to the solid slowly to minimize splashing.[1]
-
Post-Handling : After handling, decontaminate all surfaces with an appropriate cleaning agent.[1]
-
Doffing PPE : Carefully remove PPE, avoiding contact with contaminated outer surfaces. Dispose of all single-use PPE as cytotoxic waste.[1]
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.
Spill Management Protocol:
-
Evacuate : Immediately evacuate the affected area.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Clean : Thoroughly clean the spill area with a suitable solvent and then with soap and water.
-
Collect : Collect all cleaning materials as hazardous waste.
-
Report : Report the spill to the laboratory supervisor or safety officer.[1]
Disposal Protocol:
-
Waste Segregation : Do not mix cytotoxic waste with regular laboratory trash.[1]
-
Solid Waste : Collect all contaminated solid materials, including gloves, gowns, and pipette tips, in a designated, leak-proof, and puncture-resistant container clearly labeled for cytotoxic waste.[1]
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[1] Do not pour solutions down the drain.[1]
-
Sharps : Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container for cytotoxic waste.[1]
-
Final Disposal : Arrange for the collection and disposal of hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed medical waste contractor.[1] Expired or unwanted product should be returned to the manufacturer or disposed of via a licensed contractor.[1]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
